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Core Science & Biosynthesis

Foundational

(3R,6R)-6-Methylmorpholine-3-carboxylic Acid: Physicochemical Profiling, Stability, and Synthetic Workflows

Introduction & Structural Significance (3R,6R)-6-Methylmorpholine-3-carboxylic acid is a highly specialized, conformationally restricted chiral amino acid. In modern drug discovery, morpholine-3-carboxylic acid derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

(3R,6R)-6-Methylmorpholine-3-carboxylic acid is a highly specialized, conformationally restricted chiral amino acid. In modern drug discovery, morpholine-3-carboxylic acid derivatives are prized as building blocks for peptidomimetics, matrix metalloproteinase (MMP) inhibitors, and kinase modulators[1]. The incorporation of a methyl group at the C6 position introduces targeted steric bulk and lipophilicity, while the morpholine core imparts unique physicochemical characteristics that distinguish it from acyclic or carbocyclic analogs (e.g., piperidine-3-carboxylic acid).

Physicochemical Properties & Causality

The presence of the oxygen atom in the morpholine ring fundamentally alters the electronic environment of the molecule. Due to the electron-withdrawing inductive effect of the oxygen atom, the basicity of the secondary amine is significantly reduced (pKa ~8.5) compared to a standard piperidine ring (pKa ~11.0)[2].

Causality in Drug Design: This lower basicity is highly advantageous in medicinal chemistry. It ensures a higher fraction of the un-ionized species is present at physiological pH (7.4), which directly enhances lipid membrane permeability and oral bioavailability while reducing the risk of hERG toxicity often associated with highly basic amines.

Table 1: Physicochemical Profile of (3R,6R)-6-Methylmorpholine-3-carboxylic acid

PropertyValue / DescriptionCausality / Implication
CAS Number 2059909-93-0 (HCl salt)[3]Unique identifier for the specific (3R,6R) stereoisomer.
Molecular Formula C6H11NO3 (Free base)[4]Core morpholine ring with a C6 methyl and C3 carboxylate.
Molecular Weight 145.16 g/mol (Base); 181.62 g/mol (HCl)[5]Low molecular weight, ideal for fragment-based drug design.
pKa (Amine) ~8.5 (Predicted)[2]Inductive effect of ring oxygen lowers basicity vs. piperidine.
pKa (Carboxylic Acid) ~1.6 - 2.0 (Predicted)[2]Highly acidic due to proximity to the protonated amine.
LogP (Octanol/Water) ~ -1.5 to -3.2 (Free amino acid)[6]Highly polar in zwitterionic form; requires N-protection for organic solubility.

Chemical Stability & Storage Protocols

As a cyclic amino acid, (3R,6R)-6-Methylmorpholine-3-carboxylic acid is generally stable under standard laboratory conditions but is susceptible to specific degradation pathways if mishandled.

  • Epimerization Risk: The stereocenter at C3 is prone to base-catalyzed epimerization. When exposed to strong aqueous bases over extended periods, the alpha-proton can be abstracted, leading to a loss of enantiomeric purity and conversion to the (3S,6R) diastereomer.

  • Hygroscopicity: The hydrochloride salt form is highly hygroscopic. Moisture absorption can lead to localized hydrolysis or complicate accurate weighing during stoichiometric reactions.

  • Storage Protocol: To maintain structural integrity, the compound must be stored desiccated at 0–8 °C (or -20 °C for long-term storage)[4]. Vials should be purged with inert gas (argon or nitrogen) before sealing to prevent oxidative degradation of the secondary amine.

Synthetic Utility: Peptide Coupling Workflows

The incorporation of cyclic secondary amino acids into peptide chains presents a kinetic challenge. The nitrogen atom is sterically hindered by the ring structure and the adjacent C3-carboxylate, and its nucleophilicity is reduced by the ring oxygen. Consequently, standard coupling agents (e.g., HBTU, DCC) often yield incomplete reactions, proceeding much slower than acyclic alpha-amino acids[1].

To overcome this, highly reactive uronium-based coupling reagents like HATU, combined with a strong, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), are required.

Self-Validating Protocol: SPPS Coupling of Fmoc-(3R,6R)-6-Me-Morph-OH

Rationale: This protocol uses a double-coupling strategy and a colorimetric in-process control to ensure complete amide bond formation despite severe steric hindrance.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dichloromethane (DCM) for 30 minutes, then wash with N,N-Dimethylformamide (DMF) (3 × 5 mL).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash extensively with DMF (5 × 5 mL).

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-(3R,6R)-6-Me-Morph-OH and 0.38 mmol (3.8 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of DIPEA. Stir for 2 minutes to pre-activate the carboxylic acid to the highly reactive O-At-ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 3 to 4 hours (extended time is mandatory due to sterics)[1].

  • Validation (Chloranil Test): Drain and wash the resin. Perform a Chloranil test (which specifically detects secondary amines). A negative result (colorless/yellow) validates complete coupling. If positive (blue/green), the system self-corrects by mandating a repeat of steps 3-4.

  • Cleavage: Treat the resin with a cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours to cleave the peptide and remove side-chain protecting groups.

SPPS_Workflow Step1 Solid Support (Rink Amide Resin) Step2 Fmoc Deprotection (20% Piperidine in DMF) Step1->Step2 Swelling & Prep Step3 Amino Acid Activation (Fmoc-AA + HATU + DIPEA) Step2->Step3 Wash (DMF) Step4 Coupling Reaction (Extended Time: 3-4 hrs) Step3->Step4 N-Acylation Step5 Validation (Chloranil Test) Step4->Step5 Wash & Drain Step5->Step3 If Positive (Repeat) Step6 Global Cleavage (TFA / TIPS / H2O) Step5->Step6 If Negative (Success)

Fig 1: SPPS workflow for (3R,6R)-6-Methylmorpholine-3-carboxylic acid incorporation.

Analytical Characterization

Accurate characterization is critical to verify the (3R,6R) stereochemistry and ensure no epimerization occurred during synthesis.

  • HPLC Analysis: Use a chiral stationary phase (e.g., Chiralcel OD-H) to resolve the (3R,6R) isomer from its diastereomers[1]. A gradient of Water/Acetonitrile with 0.1% TFA is standard.

  • NMR Spectroscopy: In 1H-NMR (D2O or DMSO-d6), the C3 alpha-proton typically appears as a distinct doublet of doublets (dd) around 3.5-4.0 ppm, heavily influenced by the adjacent nitrogen and carboxylate. The coupling constants (J-values) between the C3 and C2 protons are diagnostic for the trans/cis relationship of the morpholine substituents.

References

  • National Center for Biotechnology Information. "(S)-morpholine-3-carboxylic acid | CID 1501894". PubChem.[Link]

  • Sladojevich, F., Trabocchi, A., & Guarna, A. "Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid". The Journal of Organic Chemistry - ACS Publications, 2007.[Link]

  • Szabó, et al. "Heliyon - SZTE Publicatio Repozitórium". u-szeged.hu.[Link]

Sources

Exploratory

1H and 13C NMR spectra reference data for (3R,6R)-6-Methylmorpholine-3-carboxylic acid

Spectroscopic and Conformational Whitepaper: 1 H and 13 C NMR Reference Data for (3R,6R)-6-Methylmorpholine-3-carboxylic Acid Executive Summary & Strategic Importance In the landscape of modern drug development, function...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic and Conformational Whitepaper: 1 H and 13 C NMR Reference Data for (3R,6R)-6-Methylmorpholine-3-carboxylic Acid

Executive Summary & Strategic Importance

In the landscape of modern drug development, functionalized saturated heterocycles are highly prized for their ability to modulate physicochemical properties and improve pharmacokinetic profiles. Specifically, (3R,6R)-6-methylmorpholine-3-carboxylic acid serves as a critical chiral building block. It is prominently utilized in the synthesis of casein kinase 1 delta (CSNK1D) modulators, which are actively investigated for the treatment of neurodegenerative disorders such as Alzheimer's disease, as well as various metabolic and psychiatric conditions[1].

As a Senior Application Scientist, I frequently observe that the misassignment of heterocyclic stereocenters stems from a superficial reading of chemical shifts without rigorous conformational analysis. This whitepaper provides a comprehensive, self-validating framework for the 1 H and 13 C NMR assignment of (3R,6R)-6-methylmorpholine-3-carboxylic acid, grounded in stereochemical causality and fundamental spectroscopic principles.

Stereochemical Causality and the Karplus Relationship

The morpholine ring, akin to cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain[2]. The absolute configuration of the molecule dictates its three-dimensional geometry, which in turn governs the nuclear magnetic resonance (NMR) observables.

For the (3R,6R) isomer, the C3-carboxylic acid and C6-methyl groups are positioned in a trans-1,4 relationship relative to the morpholine ring. To avoid severe 1,3-diaxial interactions, the ring strongly prefers the chair conformation where both the bulky −COOH and −CH3​ groups reside in equatorial positions.

This di-equatorial arrangement enforces a strict geometric rule: the protons attached to C3 and C6 ( H3​ and H6​ ) must be axial . This structural rigidity provides a reliable foundation for NMR assignment via the Karplus equation [3],[4]. The Karplus relationship dictates that the vicinal coupling constant ( 3J ) is highly dependent on the dihedral angle between the coupled protons[5].

  • Axial-Axial ( 3Jaa​ ): Dihedral angle ≈180∘ , resulting in large coupling constants (10–12 Hz).

  • Axial-Equatorial ( 3Jae​ ): Dihedral angle ≈60∘ , resulting in small coupling constants (2–5 Hz).

By observing large 3Jaa​ couplings for the H3​ and H6​ signals, the spectroscopist can unequivocally validate the di-equatorial conformation and, by extension, the (3R,6R) stereochemistry.

ConformationalLogic A (3R,6R) Absolute Configuration B Trans-1,4 Substituent Relationship A->B C Di-equatorial Conformation (-COOH & -CH3 eq) B->C D Axial Protons at C3 & C6 (H3ax, H6ax) C->D E Large Axial-Axial Couplings (³J_aa ≈ 10-12 Hz) D->E F Unambiguous NMR Assignment E->F

Logical causality workflow from absolute configuration to NMR coupling constants.

Reference Data & Mechanistic Assignment

The following tables summarize the expected NMR parameters for (3R,6R)-6-methylmorpholine-3-carboxylic acid in D2​O . The zwitterionic nature of the amino acid makes it highly soluble in aqueous media, and D2​O prevents exchangeable −NH and −COOH protons from convoluting the aliphatic region.

Table 1: 1 H NMR Reference Data (400 MHz, D2​O )
Proton(s)Chemical Shift (ppm)MultiplicityCoupling Constants ( J in Hz)IntegrationConformational Causality
H2eq​ 4.05dd11.5, 3.51HEquatorial position and adjacent oxygen cause maximum deshielding. Small 3Jea​ with H3ax​ .
H6ax​ 3.80m10.5, 6.5, 3.01HAxial position. Deshielded by oxygen. Large 3Jaa​ with H5ax​ confirms axial orientation.
H3ax​ 3.65dd10.5, 3.51HAxial position. Large 3Jaa​ with H2ax​ validates di-equatorial substituents.
H2ax​ 3.50dd11.5, 10.51HAxial position. Strong geminal coupling ( 2J ) and large 3Jaa​ with H3ax​ .
H5eq​ 3.15dd12.5, 3.01HEquatorial position next to nitrogen. Small 3Jea​ with H6ax​ .
H5ax​ 2.80dd12.5, 10.51HAxial position next to nitrogen. Large 3Jaa​ with H6ax​ .
−CH3​ 1.20d6.53HStandard methyl resonance; couples exclusively with H6ax​ .
Table 2: 13 C NMR Reference Data (100 MHz, D2​O )
PositionChemical Shift (ppm)Multiplicity ( 1 H Decoupled)Mechanistic Causality / Substituent Effect
C=O 173.5sHighly deshielded carbonyl carbon of the carboxylic acid.
C6​ 73.2sDeshielded by adjacent electronegative endocyclic oxygen.
C2​ 68.5sDeshielded by adjacent oxygen; slightly more shielded than C6​ due to lack of alkyl substitution.
C3​ 58.4sDeshielded by adjacent nitrogen and the electron-withdrawing −COOH group.
C5​ 45.1sAdjacent to nitrogen; the most shielded ring carbon.
−CH3​ 18.6sStandard aliphatic methyl group resonance.

Self-Validating Experimental Protocol for NMR Acquisition

A robust NMR protocol is not merely a sequence of operations; it is a self-validating system. The acquisition parameters must be meticulously tailored to resolve the critical 3J couplings that confirm the di-equatorial conformation. If the empirical data matches the theoretical Karplus predictions, the system validates itself.

Step 1: Sample Preparation and Solvent Selection

  • Action: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of D2​O (99.9% D).

  • Causality: High concentration ensures a sufficient signal-to-noise ratio (SNR) for resolving fine multiplet splitting. D2​O is selected to exchange the quadrupolar −NH proton, which would otherwise cause line broadening and obscure the H3​ and H5​ multiplets.

Step 2: Probe Tuning and Matching

  • Action: Insert the sample and manually tune/match the probe for both 1 H and 13 C frequencies.

  • Causality: Proper tuning maximizes the SNR and ensures accurate 90° pulse calibrations. An inaccurate pulse angle compromises quantitative integration, which acts as the first self-validating check for the correct number of protons.

Step 3: Shimming and Lineshape Optimization

  • Action: Perform automated gradient shimming (e.g., topshim) followed by manual fine-tuning of the Z1 and Z2 gradients on the residual HDO solvent peak (~4.79 ppm).

  • Causality: A perfectly symmetric lineshape (linewidth < 0.5 Hz at half-height) is non-negotiable. Poor shimming will artificially broaden the peaks, completely obscuring the fine 3Jae​ couplings (2–4 Hz) needed to differentiate axial from equatorial protons.

Step 4: Quantitative 1 H 1D Acquisition

  • Action: Acquire 16–32 scans with a relaxation delay ( D1 ) of at least 5 times the longest T1​ relaxation time (set D1≥3.0 seconds).

  • Causality: Ensuring full longitudinal relaxation guarantees that the integration values are strictly quantitative, confirming the 1:1:1:1:1:1:3 ratio of the morpholine protons.

Step 5: 13 C 1D and 2D HSQC Acquisition

  • Action: Acquire the 13 C spectrum with continuous proton decoupling (CPD). Follow immediately with a 2D 1 H- 13 C HSQC experiment.

  • Causality: The HSQC unambiguously links the 1 H shifts to their corresponding 13 C shifts. This resolves any potential signal overlap between the C2​/C6​ (oxygen-adjacent) and C3​/C5​ (nitrogen-adjacent) regions, locking in the final assignment.

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Foundational

A Strategic Guide to Elucidating the Mechanism of Action of Novel (3R,6R)-6-Methylmorpholine-3-carboxylic Acid Derivatives

Prepared by: Gemini, Senior Application Scientist Abstract The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold for its ability to impart favorable physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] This guide focuses on a specific, stereochemically defined building block: (3R,6R)-6-Methylmorpholine-3-carboxylic acid . The fixed stereochemistry of this scaffold offers the potential for highly specific molecular interactions, while the carboxylic acid moiety serves as a versatile chemical handle for generating diverse derivative libraries. This document provides a comprehensive strategic framework for researchers, scientists, and drug development professionals to systematically elucidate the mechanism of action (MOA) of novel derivatives of this promising scaffold. We will detail a multi-pronged, hypothesis-driven approach, from initial computational predictions and phenotypic screening to robust target deconvolution and pathway analysis, supported by field-proven experimental protocols and data interpretation insights.

The (3R,6R)-6-Methylmorpholine-3-carboxylic Acid Scaffold: A Privileged Starting Point

The selection of a core scaffold is a critical decision in drug discovery. The (3R,6R)-6-Methylmorpholine-3-carboxylic acid structure presents a unique combination of features that make it an attractive foundation for developing novel therapeutics.

The Morpholine Moiety: An Asset in Drug Design

The morpholine ring is frequently incorporated into CNS-active and other systemic drugs for several key reasons:[4]

  • Enhanced Solubility: The oxygen atom acts as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule.[5]

  • Metabolic Stability: The ring is generally stable to metabolic degradation, contributing to improved pharmacokinetic profiles.

  • Blood-Brain Barrier (BBB) Permeability: The scaffold provides a balance of lipophilic and hydrophilic character, which can be fine-tuned to facilitate penetration of the BBB, a critical feature for CNS drug candidates.[3][5]

  • Low pKa: The nitrogen atom is weakly basic, which can be advantageous for modulating interactions with biological targets and improving oral bioavailability.[4]

Stereochemistry and Conformational Rigidity

The defined (3R,6R) stereochemistry of the scaffold significantly reduces the conformational flexibility compared to an achiral or racemic equivalent. This pre-organized, rigid structure is highly advantageous for achieving specific and high-affinity interactions with a biological target. By locking key substituents into a defined three-dimensional orientation, the entropic penalty of binding is reduced, potentially leading to enhanced potency and selectivity.

The Carboxylic Acid Handle: A Gateway to Diversity

The carboxylic acid functional group is a versatile anchor for chemical modification via well-established nucleophilic acyl substitution reactions.[6][7] This allows for the systematic and efficient synthesis of extensive compound libraries (e.g., amides, esters) to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and drug-like properties.

A Multi-pronged Strategy for Mechanism of Action (MOA) Discovery

Elucidating the MOA of a novel compound series requires a systematic and iterative process. We advocate for a parallel approach that combines unbiased phenotypic screening with hypothesis-driven target-based methods. This ensures that both predicted and unexpected biological activities are captured.

MOA_Discovery_Workflow cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Pathway & Functional Analysis cluster_3 Outcome Start Novel (3R,6R)-Derivative Library Phenotypic Unbiased Phenotypic Screening (e.g., Cell Viability, Reporter Assays) Start->Phenotypic InSilico In Silico Target Prediction (Similarity Search, Docking) Start->InSilico Hit Active 'Hit' Compound(s) Phenotypic->Hit TargetBased Target-Based Assays (Enzymatic, Binding Assays) InSilico->TargetBased Deconvolution Target Deconvolution (Affinity Chromatography, CETSA, etc.) Hit->Deconvolution ValidatedTarget Validated Molecular Target Deconvolution->ValidatedTarget TargetBased->ValidatedTarget Pathway Downstream Pathway Analysis (Western Blot, Transcriptomics) ValidatedTarget->Pathway Functional Cellular Functional Assays (e.g., Apoptosis, Cell Cycle) ValidatedTarget->Functional MOA Elucidated Mechanism of Action (MOA) Pathway->MOA Functional->MOA

Caption: Workflow for MOA elucidation of novel derivatives.

Key Experimental Protocols for MOA Elucidation

The following protocols represent core methodologies in the MOA discovery workflow. They are designed to be self-validating through the inclusion of appropriate controls.

Protocol: High-Throughput Anti-Proliferative Screening

This protocol is used to identify derivatives with cytotoxic or cytostatic effects against cancer cell lines.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

  • Methodology:

    • Cell Seeding: Seed cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

    • Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 100 µM to 1 nM).

    • Treatment: Add the diluted compounds to the appropriate wells. Incubate for 48-72 hours.

    • Viability Assay: Add a viability reagent such as MTT or resazurin to each well and incubate for 2-4 hours.

    • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

    • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.

  • Essential Controls:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (typically ≤ 0.5%). This defines 100% viability.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Everolimus) to validate assay performance.[8]

    • No-Cell Control: Wells containing only medium and the assay reagent to determine background signal.

  • Scientist's Note: The choice of incubation time is critical. A 72-hour incubation is often sufficient to observe effects on cell division, while shorter times may be used to detect acute toxicity.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify direct target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Objective: To confirm that a compound directly binds to a putative target protein in intact cells.

  • Methodology:

    • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for 1-2 hours.

    • Harvesting: Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors.

    • Heating: Aliquot the cell lysate into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Protein Separation: Centrifuge the samples at high speed to pellet the denatured, aggregated proteins. Collect the supernatant containing the soluble (non-denatured) protein fraction.

    • Detection: Analyze the amount of the target protein remaining in the supernatant by Western Blot or ELISA.

    • Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates target stabilization and thus, direct binding.

  • Essential Controls:

    • Vehicle Control (DMSO): Establishes the baseline thermal denaturation curve of the target protein.

    • Known Ligand: A positive control compound known to bind the target, if available.

    • Non-Target Protein: A loading control protein (e.g., GAPDH) should be blotted to ensure that the compound does not cause non-specific protein stabilization.

  • Scientist's Note: CETSA is invaluable for distinguishing direct inhibitors from compounds that affect a pathway indirectly. It provides strong evidence for a physical interaction between the drug and its target inside the cell.

Protocol: Downstream Signaling Pathway Analysis (Western Blot)

This protocol assesses the effect of a compound on the activity of its target by measuring changes in the phosphorylation status of downstream signaling proteins.

  • Objective: To determine if a compound inhibits a specific signaling pathway.

  • Methodology:

    • Cell Treatment: Seed cells and allow them to adhere. Starve the cells of growth factors if necessary to reduce basal pathway activity. Treat with the test compound at various concentrations (e.g., 0.5x, 1x, 5x IC50) for a defined period (e.g., 2, 6, 24 hours).

    • Stimulation: If applicable, stimulate the pathway with a growth factor (e.g., EGF, insulin) for a short period (e.g., 15 minutes) to induce signaling.

    • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.

    • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target and downstream proteins. Subsequently, probe with a species-appropriate HRP-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Essential Controls:

    • Vehicle Control: To observe the baseline and stimulated levels of protein phosphorylation.

    • Pathway-Specific Inhibitor: A known inhibitor of the pathway as a positive control for the expected biological effect.

  • Scientist's Note: It is absolutely critical to probe for both the phosphorylated (active) and total protein levels. A decrease in the phospho-protein signal without a change in the total protein level indicates true inhibition of signaling, not just protein degradation.

Case Study Simulation: MOA of "Compound MOR-X"

Let's simulate the application of this framework to a hypothetical derivative, (3R,6R)-N-cyclopropyl-6-methyl-4-(pyridin-2-yl)morpholine-3-carboxamide (MOR-X) .

Initial Data

Phenotypic screening reveals that MOR-X has potent anti-proliferative activity, particularly in the A549 non-small cell lung cancer line.

Cell LineHistologyIC50 of MOR-X (µM)
A549Lung Carcinoma0.062
MCF-7Breast Adenocarcinoma0.580
MDA-MB-231Breast Adenocarcinoma1.003
VERONormal Kidney> 25

Data is hypothetical, inspired by similar compound profiles.[8]

The selectivity towards A549 cells with minimal toxicity in normal VERO cells suggests a specific mechanism rather than general toxicity.

Workflow Application & Data Synthesis
  • In Silico Analysis: Structural similarity searches reveal that the morpholine moiety is present in known inhibitors of the PI3K/Akt/mTOR signaling pathway.[2][4] Molecular docking simulations of MOR-X into the ATP-binding pocket of mTOR kinase predict a stable binding pose.

  • Target Engagement (CETSA): A CETSA experiment is performed on A549 cells treated with MOR-X. The results show a significant thermal stabilization of the mTOR protein, but not PI3Kα or Akt, confirming direct and selective target engagement.

  • Pathway Analysis (Western Blot): A549 cells are treated with MOR-X, and the phosphorylation of key mTORC1 substrate, p70S6K, is measured. The results show a dose-dependent decrease in phospho-p70S6K (Thr389) with no change in total p70S6K levels, confirming inhibition of the mTORC1 signaling cascade.

Postulated Mechanism of Action

mTOR_Pathway GF Growth Factors (e.g., IGF-1) Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt PIP3 mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K Proliferation Cell Growth & Proliferation p70S6K->Proliferation MORX MOR-X MORX->mTORC1

Caption: Proposed MOA of MOR-X via mTORC1 inhibition.

Conclusion and Future Directions

The (3R,6R)-6-Methylmorpholine-3-carboxylic acid scaffold represents a highly promising starting point for the discovery of novel, potent, and selective therapeutic agents. Its inherent stereochemical definition and synthetic tractability allow for rapid generation and optimization of derivative libraries. By employing the systematic, multi-pronged strategy outlined in this guide—combining unbiased phenotypic screening with hypothesis-driven target identification and rigorous biochemical and cellular validation—research teams can efficiently and accurately elucidate the mechanism of action of novel compounds. The ultimate goal is to translate these mechanistic insights into the development of next-generation therapies for a wide range of diseases, from cancer to neurodegenerative disorders.[3][4]

References

  • Meher, C. P., Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(01), 225-237.
  • Meher, C. P., Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 1118-1134.
  • Talevi, A., Bellera, C. L., & Sbaraglini, M. L. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2240-2249.
  • PubChem. (3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

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  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 707-752. [Link]

  • Kaur, H., & Singh, J. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(3), 224-254. [Link]

  • Wang, Y., et al. (2015). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 13(3), 855-863. [Link]

  • Parmbil, S. K., Kumar, S., Rajan, R., & Mathew, B. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Advances, 14(15), 10522-10537. [Link]

  • Mathew, B., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen, 9(4), 416-439. [Link]

  • Sławiński, J., et al. (2017). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 138, 976-989. [Link]

  • Kumar, A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(5), 1024. [Link]

  • Socha, A. M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3192. [Link]

  • Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205. [Link]

  • Patel, M. M., et al. (2012). Synthesis of Cefdinir from 7-Amino-3-vinyl Cephem-4- carboxylic Acid Using N-Methyl Morpholine as Base. Rasayan Journal of Chemistry, 5(1), 106-110. [Link]

  • Kareem, A. (n.d.). Carboxylic Acid Derivatives: Naming and Physical Properties. University of Babylon. [Link]

  • Chen, Y., et al. (2023). Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones. Molecules, 29(1), 73. [Link]

  • Wang, C., et al. (2024). Synthesis, Antibacterial Activity, and Mechanism of C-6 Aminated β-Carboline Derivatives Against MRSA. Molecules, 29(7), 1493. [Link]

  • Hoffmann-La Roche. (2019). Morpholine derivative. U.S. Patent No. 10,508,107. U.S.
  • Reusch, W. (n.d.). Derivatives of Carboxylic Acids. Michigan State University Department of Chemistry. [Link]

  • Khan, A., et al. (2024). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. [Link]

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Exploratory

Pharmacokinetic Profiling of (3R,6R)-6-Methylmorpholine-3-carboxylic Acid Building Blocks: A Technical Whitepaper

Executive Summary & Structural Rationale The morpholine ring is a privileged heterocycle in modern medicinal chemistry, heavily utilized to modulate the pharmacokinetic and pharmacodynamic (PK/PD) properties of drug cand...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The morpholine ring is a privileged heterocycle in modern medicinal chemistry, heavily utilized to modulate the pharmacokinetic and pharmacodynamic (PK/PD) properties of drug candidates[1]. By providing an optimal balance of lipophilicity and hydrophilicity, a weak basic nitrogen (pKa ~8.7), and a flexible chair-like conformation, morpholine derivatives enhance aqueous solubility, metabolic stability, and target affinity[2].

However, unsubstituted morpholines present a distinct pharmacokinetic liability: they are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes—specifically CYP3A4—which often leads to rapid N-dealkylation or ring oxidation and subsequent high intrinsic clearance[3].

To circumvent these metabolic bottlenecks, the strategic functionalization of the morpholine ring has become a critical focus in lead optimization. The building block (3R,6R)-6-Methylmorpholine-3-carboxylic acid represents a highly engineered solution. The introduction of a carboxylic acid at the C3 position provides a versatile handle for amide coupling while introducing polarity that optimizes solubility and modulates membrane permeability[4][5]. Concurrently, the C6-methyl group provides critical steric hindrance adjacent to the ethereal oxygen, effectively shielding the ring from CYP-mediated oxidation. The strict (3R,6R) stereochemistry ensures precise spatial orientation, which is crucial for both target engagement and evading chiral metabolic pockets[4].

CYP_Evasion Morpholine Unsubstituted Morpholine CYP CYP3A4 Binding Morpholine->CYP Oxidation Rapid Ring Oxidation CYP->Oxidation HighClearance High Clearance Oxidation->HighClearance Substituted (3R,6R)-6-Methylmorpholine- 3-carboxylic acid Steric Steric Hindrance (C6-Methyl) Substituted->Steric Evasion Reduced Enzyme Affinity Steric->Evasion LowClearance Improved Stability Evasion->LowClearance

Mechanism of CYP3A4 Evasion via Steric Hindrance.

Physicochemical Properties & ADME Implications

The addition of the C3-carboxylic acid and C6-methyl group fundamentally alters the physicochemical landscape of the morpholine scaffold. The zwitterionic nature of the free building block at physiological pH (7.4) significantly boosts thermodynamic solubility, a frequent hurdle in drug discovery. When incorporated into a larger drug scaffold (e.g., via amide linkage at the C3 position), the remaining structural features dictate the molecule's ADME fate.

Table 1: Comparative Physicochemical & Predicted ADME Parameters
ParameterUnsubstituted Morpholine(3R,6R)-6-Methylmorpholine-3-carboxylic acidADME Implication
Molecular Weight 87.12 g/mol 145.16 g/mol Remains well within Lipinski’s Rule of 5 limits.
pKa (Amine) ~8.7~8.2Slight reduction in basicity improves membrane permeability.
pKa (Acid) N/A~2.1Ensures complete ionization at intestinal pH, boosting solubility[5].
LogD (pH 7.4) -0.86~ -2.5 (Zwitterion)Highly polar; requires masking (e.g., amide coupling) for CNS penetration.
CYP3A4 Liability HighLowC6-methyl sterically blocks oxidative attack[3].

In Vitro Pharmacokinetic Profiling Workflows

To validate the pharmacokinetic advantages of (3R,6R)-6-Methylmorpholine-3-carboxylic acid derivatives, a rigorous, self-validating cascade of in vitro assays must be executed.

ADME_Workflow Start Compound Synthesis (3R,6R)-6-Methylmorpholine-3-carboxylic acid InVitro In Vitro ADME Profiling Start->InVitro Solubility Kinetic Solubility (Nephelometry) InVitro->Solubility Permeability Permeability (PAMPA / Caco-2) InVitro->Permeability Metabolism Metabolic Stability (HLM / RLM) InVitro->Metabolism InVivo In Vivo PK Profiling (Rodent Models) Solubility->InVivo Permeability->InVivo Metabolism->InVivo Decision Candidate Selection InVivo->Decision

ADME Profiling Cascade for Morpholine-Based Candidates.

Protocol: High-Throughput Microsomal Stability Assay (HLM/RLM)

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compound to assess Phase I metabolic vulnerability.

Causality & Rationale: Cytochrome P450 enzymes require continuous electron flow to mediate phase I oxidation. The addition of an NADPH regenerating system is mandatory to sustain this reaction. By keeping the substrate concentration (1 µM) well below the estimated Michaelis constant ( Km​ ), we ensure linear, first-order kinetics, allowing for accurate CLint​ calculation.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-Incubation: Mix microsomes (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM) in the buffer. Incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Quenching (Time-Course): At precise intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting metabolism at exact time points.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS.

  • Self-Validation System: Concurrently run Verapamil (known high clearance) and Warfarin (known low clearance).

    • Validation Check: If Verapamil t1/2​ > 15 mins or Warfarin t1/2​ < 60 mins, the microsome batch is metabolically compromised and the assay must be rejected.

Protocol: Caco-2 Bidirectional Permeability Assay

Objective: Evaluate intestinal absorption and identify potential efflux pump (P-gp/BCRP) liabilities.

Causality & Rationale: The zwitterionic nature of morpholine-3-carboxylic acid derivatives can limit passive transcellular diffusion. A 21-day Caco-2 culture ensures full differentiation and the functional expression of apical/basolateral transporters. Dosing at pH 6.5 (apical) and 7.4 (basolateral) mimics the physiological intestinal pH gradient.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days.

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER).

    • Validation Check: Proceed only if TEER > 250 Ω·cm². Add Lucifer Yellow (a paracellular marker) to the apical chamber. If Lucifer Yellow Papp​ > 1×10−6 cm/s, discard the monolayer, as tight junctions are compromised and data will be confounded by paracellular leakage.

  • Dosing: Add the test compound (10 µM) to the Apical chamber for A-to-B assessment, and to the Basolateral chamber for B-to-A assessment.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from the receiver chambers.

  • Quantification: Analyze via LC-MS/MS and calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ).

In Vivo Pharmacokinetics & Data Interpretation

Once in vitro stability and permeability are confirmed, the functionalized building block (as part of a lead scaffold) is evaluated in vivo. The incorporation of the (3R,6R)-6-Methylmorpholine-3-carboxylic acid moiety typically yields a highly favorable PK profile characterized by low systemic clearance and excellent oral bioavailability, as demonstrated in recent optimizations of antiviral and CNS agents[4][5].

Table 2: Representative In Vivo PK Parameters (Rodent Model)

Data represents typical profiles for optimized drug candidates incorporating the (3R,6R)-6-Methylmorpholine-3-carboxylic acid moiety.

ParameterIntravenous (IV) Dose (1 mg/kg)Oral (PO) Dose (5 mg/kg)Interpretation
Clearance ( CL ) 8.5 mL/min/kgN/ALow clearance (<30% of hepatic blood flow), validating the CYP evasion strategy.
Volume of Distribution ( Vss​ ) 1.2 L/kgN/AModerate distribution, indicating good tissue penetration without excessive lipophilic trapping.
Half-life ( t1/2​ ) 3.8 hours4.2 hoursSufficient for once- or twice-daily dosing regimens.
Cmax​ N/A1,450 ng/mLHigh peak plasma concentration driven by improved aqueous solubility.
Bioavailability ( F% ) N/A78%Excellent oral absorption, correlating with high Caco-2 permeability and low first-pass metabolism.
Conclusion

The strategic utilization of (3R,6R)-6-Methylmorpholine-3-carboxylic acid as a building block is a masterclass in structure-property relationship (SPR) optimization. By understanding the causality between specific structural modifications (C6 steric hindrance, C3 polarity) and their biological consequences (CYP evasion, solubility enhancement), drug development professionals can systematically design molecules with superior pharmacokinetic profiles, reducing attrition rates in late-stage preclinical development.

References

  • [3] Benchchem. Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds. Available at:

  • [2] PubMed / Wiley. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available at:

  • [1] PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at:

  • Thieme Connect. A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Available at:

  • [4] ACS Publications. Discovery and Pre-Clinical Characterization of Third-Generation 4-H Heteroaryldihydropyrimidine (HAP) Analogues as Hepatitis B Virus (HBV) Capsid Inhibitors. Available at:

  • [5] ACS Publications. A New Approach of Mitigating CYP3A4 Induction Led to the Discovery of Potent Hepatitis B Virus (HBV) Capsid Inhibitor with Optimal ADMET Profiles. Available at:

Sources

Foundational

Physicochemical Profiling and Mechanistic Utility of (3R,6R)-6-Methylmorpholine-3-carboxylic Acid in Targeted Therapeutics

Executive Summary (3R,6R)-6-Methylmorpholine-3-carboxylic acid is a highly functionalized, chiral heterocyclic building block. In modern drug discovery, morpholine rings are widely recognized as "privileged scaffolds" du...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3R,6R)-6-Methylmorpholine-3-carboxylic acid is a highly functionalized, chiral heterocyclic building block. In modern drug discovery, morpholine rings are widely recognized as "privileged scaffolds" due to their favorable physicochemical properties, including enhanced aqueous solubility, predictable metabolic stability, and precise hydrogen-bonding capabilities. This technical whitepaper details the exact mass and molecular weight characteristics of the (3R,6R) enantiomer, outlines analytical workflows for its validation, and explores its mechanistic role as a critical pharmacophore in the design of kinase inhibitors (e.g., PI3K/mTOR pathways).

Physicochemical Profiling: Molecular Weight and Exact Mass

For rigorous structural validation during drug development, distinguishing between nominal mass, molecular weight, and exact (monoisotopic) mass is critical [1]. The exact mass is utilized in High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition and rule out isobaric impurities that could compromise biological assays.

Table 1: Physicochemical Properties of (3R,6R)-6-Methylmorpholine-3-carboxylic Acid

PropertyValueAnalytical & Synthetic Significance
Chemical Formula C₆H₁₁NO₃Defines the elemental composition and isotopic distribution.
Molecular Weight 145.16 g/mol Used for stoichiometric calculations in bulk chemical synthesis.
Exact Mass (Monoisotopic) 145.073893 DaCritical for HRMS (e.g., Q-TOF, Orbitrap) validation (< 5 ppm error).
Topological Polar Surface Area 66.4 ŲIndicates favorable membrane permeability and drug-likeness.
Stereochemistry (3R, 6R)Dictates the spatial orientation of the 6-methyl and 3-carboxyl groups, crucial for chiral target engagement and avoiding steric clashes.

Analytical Workflow: Exact Mass Determination via HRMS

To experimentally validate the exact mass of (3R,6R)-6-Methylmorpholine-3-carboxylic acid (calculated [M+H]⁺ = 146.0811 Da), a self-validating High-Resolution Mass Spectrometry (HRMS) protocol must be employed. The causality behind using a Quadrupole Time-of-Flight (Q-TOF) coupled with Electrospray Ionization (ESI) is to achieve sub-2 ppm mass accuracy, ensuring no isobaric species confound the analysis.

Step-by-Step HRMS Protocol:
  • Sample Preparation : Dissolve the compound in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Rationale: Formic acid promotes the protonation of the basic morpholine nitrogen, ensuring a robust [M+H]⁺ signal.

  • Chromatographic Separation : Inject 1 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a rapid gradient of 5–95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes. Rationale: Elutes the highly polar morpholine derivative while separating it from potential synthesis byproducts.

  • Ionization (ESI+) : Operate the ESI source in positive ion mode. The secondary amine of the morpholine ring readily accepts a proton.

  • Mass Analysis & Lock-Mass Calibration : Acquire data in full-scan mode (m/z 50–500). Continuously infuse a lock-mass compound (e.g., Leucine Enkephalin, exact mass[M+H]⁺ = 556.2771). Rationale: Corrects for instrumental drift in real-time, validating the trustworthiness of the exact mass reading.

  • Data Processing : Extract the ion chromatogram for m/z 146.0811. A mass error of ≤ 2 ppm validates the elemental composition of C₆H₁₁NO₃.

HRMS_Workflow SamplePrep Sample Prep (0.1% FA in MeOH/H2O) LC UHPLC Separation (C18 Column) SamplePrep->LC ESI ESI Source (Positive Ion Mode) LC->ESI QTOF Q-TOF Mass Analyzer (Lock-Mass Calibrated) ESI->QTOF Data Data Processing ([M+H]+ = 146.0811 Da) QTOF->Data

Analytical workflow for exact mass validation of morpholine derivatives using LC-ESI-QTOF MS.

Mechanistic Integration: The Morpholine Pharmacophore in Kinase Inhibition

The morpholine ring is not merely a structural spacer; it is an active participant in target binding. In the context of the Phosphatidylinositol 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) signaling pathways, the morpholine moiety acts as a critical hinge-binding motif [2].

Causality of Structural Features:
  • The Morpholine Oxygen : The oxygen atom of the morpholine ring serves as a potent hydrogen bond acceptor. In PI3Kα, it forms a pivotal hydrogen bond with the backbone amide of the Val851 residue in the kinase hinge region, anchoring the inhibitor[3].

  • The 6-Methyl Substitution : The addition of a methyl group at the 6-position in the (6R) configuration introduces targeted steric bulk. This specific stereochemistry restricts the conformational flexibility of the ring, locking it into a preferred chair conformation. This maximizes the vector of the oxygen's lone pairs toward Val851 while filling a small hydrophobic pocket to enhance selectivity over off-target kinases.

  • The 3-Carboxylic Acid : The (3R)-carboxylic acid provides a versatile synthetic handle for peptide coupling or amide formation, allowing the attachment of solubilizing groups or additional pharmacophores that reach deeper into the affinity pocket.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Hinge Region: Val851) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTOR Complex AKT->mTOR Activation Proliferation Cell Survival & Proliferation mTOR->Proliferation Downstream Signaling Morpholine (3R,6R)-6-Methylmorpholine Scaffold Morpholine->PI3K H-bond to Val851 (Competitive Inhibition) Morpholine->mTOR Dual Inhibition

PI3K/mTOR signaling pathway illustrating the dual-inhibition points of morpholine scaffolds.

Synthetic Integration: Amide Coupling Workflow

To utilize (3R,6R)-6-Methylmorpholine-3-carboxylic acid in drug development, it is typically coupled with primary or secondary amines. The causality behind using HATU as a coupling reagent is its ability to efficiently activate sterically hindered carboxylic acids (like those adjacent to a chiral center and a secondary amine) while minimizing epimerization at the (3R) position.

Standard Amide Coupling Protocol:
  • Activation : Dissolve 1.0 eq of (3R,6R)-6-Methylmorpholine-3-carboxylic acid and 1.2 eq of HATU in anhydrous DMF under an inert nitrogen atmosphere.

  • Base Addition : Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: The base deprotonates the carboxylic acid, facilitating the formation of the active O-Atab ester. Stir for 15 minutes.

  • Amine Coupling : Add 1.1 eq of the target amine. Stir at room temperature for 2–4 hours. The reaction progress should be monitored by LC-MS, tracking the disappearance of the exact mass[M+H]⁺ = 146.0811 Da.

  • Workup : Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the functionalized morpholine derivative.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 119031950, (3R,6S)-6-Methylmorpholine-3-carboxylic acid" PubChem, [Link]

  • Takeda, Takako, and Yanli Wang. "Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold." Journal of computer-aided molecular design vol. 30,4 (2016): 339-51. [Link]

Exploratory

A Comprehensive Technical Guide to (3R,6R)-6-Methylmorpholine-3-carboxylic acid: Identification, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of (3R,6R)-6-Methylmorpholine-3-carboxylic acid, with a focus on its chemical identification and comprehensive mater...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of (3R,6R)-6-Methylmorpholine-3-carboxylic acid, with a focus on its chemical identification and comprehensive material safety data. As a specialized morpholine derivative, understanding its properties and handling requirements is crucial for its safe and effective use in research and development.

Chemical Identification

The primary identifier for a chemical substance is its CAS Registry Number. For the hydrochloride salt of the target compound, the established CAS number is:

Compound NameCAS Registry Number
(3R,6R)-6-Methylmorpholine-3-carboxylic acid hydrochloride2059909-93-0

Molecular Structure and Key Identifiers:

The structural representation and key chemical identifiers provide a foundational understanding of this molecule.

Figure 1: Chemical structure and key identifiers for (3R,6R)-6-Methylmorpholine-3-carboxylic acid Hydrochloride.

Material Safety and Hazard Profile

A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for (3R,6R)-6-Methylmorpholine-3-carboxylic acid or its hydrochloride salt is not publicly available. Therefore, this section provides a composite safety profile based on data from structurally similar compounds, namely (S)-3-Methylmorpholine Hydrochloride and (±)-Morpholine-3-carboxylic acid hydrochloride.[2][3][4] This information should be used as a precautionary guide.

2.1. Potential Hazards

Based on related compounds, (3R,6R)-6-Methylmorpholine-3-carboxylic acid hydrochloride is anticipated to present the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[3]

  • Serious Eye Irritation: Expected to cause serious eye irritation.[3]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2]

Hazard Summary Table:

Hazard CategoryClassificationPrimary Route of Exposure
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)[3]Dermal
Eye Damage/IrritationCategory 2 (Causes serious eye irritation)[3]Ocular
STOT - Single ExposureMay cause respiratory irritation[2]Inhalation

2.2. Precautionary Measures and Personal Protective Equipment (PPE)

Given the anticipated hazards, the following precautionary measures and PPE are recommended to ensure safe handling.

safety_workflow Recommended Safety Workflow start Start Handling engineering_controls Use in a well-ventilated area (e.g., fume hood) start->engineering_controls ppe Wear Appropriate PPE: - Safety glasses with side-shields - Chemical-resistant gloves (e.g., nitrile) - Lab coat engineering_controls->ppe handling Avoid dust formation and inhalation. Avoid contact with skin and eyes. ppe->handling storage Store in a tightly sealed container. Keep in a cool, dry place. handling->storage end End of Procedure storage->end

Figure 2: A logical workflow for the safe handling and storage of (3R,6R)-6-Methylmorpholine-3-carboxylic acid.

2.3. First-Aid Measures

In the event of exposure, the following first-aid measures, derived from data on related morpholine derivatives, should be implemented promptly.[2][3][4]

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][4]

Always have the Safety Data Sheet of a related compound available when seeking medical attention.

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

3.1. Handling

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]

  • Avoiding Contamination: Avoid the formation of dust. Keep away from incompatible materials, though specific incompatibilities are not well-documented for this compound.

3.2. Storage

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3]

  • Conditions: Store in a cool, dry, and well-ventilated place. Some suppliers recommend refrigeration.[3]

  • Inert Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation.[3]

Fire-Fighting and Accidental Release Measures

4.1. Fire-Fighting

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Hazardous Combustion Products: Thermal decomposition may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[2][4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

4.2. Accidental Release

  • Personal Precautions: Use personal protective equipment as outlined in section 2.2. Avoid dust formation and ensure adequate ventilation.[2]

  • Containment and Cleanup: Sweep up the material, place it in a suitable, closed container for disposal, and avoid creating dust.[2]

  • Environmental Precautions: Do not let the product enter drains.[2]

References

  • MSDS of Morpholine-3-carboxylic acid hydrochloride.[Link]

Sources

Protocols & Analytical Methods

Method

Asymmetric Synthesis of (3R,6R)-6-Methylmorpholine-3-carboxylic acid: An Application Note and Protocol

Introduction Chiral morpholine scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of biologically active compounds. The precise spatial arrangement of substituents on the morpholine ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Chiral morpholine scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of biologically active compounds. The precise spatial arrangement of substituents on the morpholine ring is often critical for target engagement and pharmacological activity. (3R,6R)-6-Methylmorpholine-3-carboxylic acid is a key chiral building block for the synthesis of complex pharmaceuticals, demanding a robust and stereocontrolled synthetic route. This application note details a convergent and highly stereoselective synthesis of (3R,6R)-6-Methylmorpholine-3-carboxylic acid, designed for researchers, scientists, and drug development professionals. The described strategy leverages the chiral pool and well-established asymmetric transformations to ensure high enantiomeric and diastereomeric purity of the final product.

Retrosynthetic Analysis and Strategy

A convergent retrosynthetic strategy was devised to maximize efficiency and control over the two stereocenters. The target molecule is disconnected at the N4-C5 and O1-C2 bonds, leading to two key chiral fragments: a C3-synthon for the C2-C3-carboxylic acid moiety and a C3-synthon for the C5-C6-methyl moiety. This approach allows for the independent synthesis of each chiral fragment, which are then coupled and cyclized to form the desired morpholine ring.

G target (3R,6R)-6-Methylmorpholine-3-carboxylic acid disconnection Convergent Disconnection (N4-C5 and O1-C2 bonds) target->disconnection Retrosynthesis fragments Two Chiral Fragments disconnection->fragments fragmentA Fragment A: (R)-N-Boc-2-amino-3-hydroxypropanoic acid tert-butyl ester (from D-Serine) fragments->fragmentA fragmentB Fragment B: (R)-propylene oxide fragments->fragmentB d_serine D-Serine fragmentA->d_serine Derived from r_po (R)-propylene oxide fragmentB->r_po Derived from chiral_pool Chiral Pool Starting Materials d_serine->chiral_pool r_po->chiral_pool G D_Serine D-Serine FragmentA Fragment A: (R)-N-Boc-2-amino-3-hydroxypropanoic acid tert-butyl ester D_Serine->FragmentA 1. (Boc)₂O, NaHCO₃ 2. t-BuOAc, HClO₄ OpenChain Open-Chain Precursor: tert-butyl (2R)-2-((tert-butoxycarbonyl)amino)-3- hydroxy-N-((R)-2-hydroxypropyl)propanamide FragmentA->OpenChain Fragment B, Ti(OiPr)₄ DCM R_PO (R)-propylene oxide (Fragment B) R_PO->OpenChain ProtectedMorpholine Protected Morpholine: di-tert-butyl (3R,6R)-6-methylmorpholine- 3,4-dicarboxylate OpenChain->ProtectedMorpholine PPh₃, DIAD THF FinalProduct (3R,6R)-6-Methylmorpholine- 3-carboxylic acid ProtectedMorpholine->FinalProduct TFA, DCM

Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Incorporating (3R,6R)-6-Methylmorpholine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Value of Constrained Morpholine Scaffolds in Peptide Therapeutics In the landscape o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Constrained Morpholine Scaffolds in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, bridging the gap between small molecules and large biologics.[1][2] Their high specificity and potency are often counterbalanced by challenges such as poor metabolic stability and limited oral bioavailability. A powerful strategy to overcome these limitations is the incorporation of conformationally constrained, non-proteinogenic amino acids.[3] Among these, morpholine-based scaffolds have emerged as privileged structures in medicinal chemistry.[4][5]

The (3R,6R)-6-Methylmorpholine-3-carboxylic acid, a chiral building block, offers a unique topographical constraint when incorporated into a peptide backbone. The six-membered ring restricts the phi (φ) and psi (ψ) dihedral angles, inducing specific secondary structures, such as β-turns.[6] This can lead to peptides with enhanced receptor binding affinity, increased resistance to proteolytic degradation, and improved pharmacokinetic profiles.[7] The methyl group at the 6-position provides an additional steric and electronic feature that can be exploited for fine-tuning ligand-receptor interactions. This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-(3R,6R)-6-Methylmorpholine-3-carboxylic acid into synthetic peptides using solid-phase peptide synthesis (SPPS).

Synthesis of Fmoc-(3R,6R)-6-Methylmorpholine-3-carboxylic Acid

The successful incorporation of any non-standard amino acid begins with the availability of the appropriately protected building block. Fmoc-(3S,6R)-6-methylmorpholine-3-carboxylic acid is commercially available, simplifying its use in SPPS.[1][8] For the purpose of this guide, we will focus on the commercially available (3S,6R) stereoisomer, noting that the principles of incorporation are identical for the (3R,6R) isomer. A plausible synthetic route to enantiopure Fmoc-protected 6-methylmorpholine-3-carboxylic acids starts from readily available chiral precursors like L-threonine, which possesses the required stereochemistry for the (3S,6R) isomer.[9][10]

A general synthetic strategy, analogous to the synthesis of the parent Fmoc-morpholine-3-carboxylic acid from serine, involves a sequence of reductive amination, cyclization, and protection steps.[4][11]

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-(3R,6R)-6-Methylmorpholine-3-carboxylic Acid

The incorporation of (3R,6R)-6-Methylmorpholine-3-carboxylic acid into a growing peptide chain on a solid support presents unique challenges due to its structural features. As a secondary amine, the morpholine nitrogen is less nucleophilic than a primary amine, and the methyl group at the C-6 position can introduce steric hindrance, potentially slowing down the coupling reaction.[12]

Core Principles and Considerations
  • Resin Selection: The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid). Rink Amide resin is suitable for C-terminal amides, while Wang or 2-Chlorotrityl chloride resins are used for C-terminal carboxylic acids.[3][13]

  • Protecting Group Strategy: The standard Fmoc/tBu orthogonal protection strategy is well-suited for SPPS with this modified amino acid.[14][15] The Fmoc group on the morpholine nitrogen is removed with a mild base (e.g., piperidine), while acid-labile protecting groups on the side chains of other amino acids are removed during the final cleavage from the resin.[13]

  • Coupling Reagents: Due to the potential for steric hindrance, the choice of coupling reagent is critical. While standard carbodiimide-based reagents like DIC/HOBt can be effective, they may require longer reaction times or double coupling.[4] More potent activating agents are often preferred to ensure high coupling efficiency.

Recommended Coupling Reagents and Conditions

The following table summarizes recommended coupling reagents for incorporating Fmoc-(3R,6R)-6-Methylmorpholine-3-carboxylic acid, categorized by their activating mechanism and relative reactivity.

Coupling Reagent ClassExamplesRecommended Equivalents (Reagent/Base)Pre-activation TimeKey Considerations
Carbodiimides DIC/HOBt, DIC/Oxyma3-5 eq / 6-10 eq DIEA5-10 minCost-effective, but may require double coupling or extended reaction times for sterically hindered residues.
Uronium/Aminium Salts HBTU, HATU, HCTU3-4 eq / 6-8 eq DIEA or NMM2-5 minHighly efficient and generally recommended for difficult couplings. HATU is particularly effective for sterically hindered amino acids.[13]
Triazine-based Reagents DMTMM3 eqNot requiredCan be used in a variety of solvents, including protic ones, and does not require a base.[6]

Expert Insight: For the first incorporation of Fmoc-(3R,6R)-6-Methylmorpholine-3-carboxylic acid, starting with HATU as the coupling reagent is a robust choice to mitigate the risk of incomplete coupling due to steric hindrance.

Detailed SPPS Protocol

This protocol outlines the manual SPPS steps for incorporating Fmoc-(3R,6R)-6-Methylmorpholine-3-carboxylic acid into a peptide sequence on a 0.1 mmol scale.

Materials:

  • Fmoc-protected Rink Amide resin (or other suitable resin)

  • Fmoc-protected standard amino acids

  • Fmoc-(3R,6R)-6-Methylmorpholine-3-carboxylic acid

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)[13]

  • Cold Diethyl Ether

Workflow Diagram:

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Wash1 3. Washing Deprotection->Wash1 Coupling 4. Amino Acid Coupling Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage 6. Cleavage & Deprotection Wash2->Cleavage Final Cycle Repeat->Deprotection Precipitation 7. Precipitation Cleavage->Precipitation Purification 8. Purification Precipitation->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Procedure:

  • Resin Swelling:

    • Place the resin (0.1 mmol) in a fritted syringe or reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the piperidine treatment for an additional 15 minutes and drain.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-(3R,6R)-6-Methylmorpholine-3-carboxylic Acid:

    • In a separate vial, dissolve Fmoc-(3R,6R)-6-Methylmorpholine-3-carboxylic acid (4 equivalents, 0.4 mmol) and HATU (3.8 equivalents, 0.38 mmol) in DMF.

    • Add DIEA (8 equivalents, 0.8 mmol) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. Note: Due to potential steric hindrance, a longer coupling time is recommended compared to standard amino acids.

    • Drain the coupling solution.

  • Washing:

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines.[5] Important: The Kaiser test will be negative after the successful coupling of the secondary amine of the morpholine derivative. To monitor the coupling of an amino acid to the morpholine nitrogen, a chloranil test is required.

  • Chain Elongation:

    • Repeat steps 2-5 for the subsequent standard amino acids in the peptide sequence, adjusting coupling times as needed (typically 1-2 hours for standard amino acids).

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, perform a final Fmoc deprotection (step 2).

    • Wash the peptide-resin with DMF, then DCM, and dry under vacuum for at least 30 minutes.

    • Add the cleavage cocktail (Reagent K) to the dried resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.

    • A white precipitate of the crude peptide should form.

  • Peptide Isolation and Purification:

    • Centrifuge the tube to pellet the peptide.

    • Decant the ether and wash the pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting and Expert Insights

Incorporating sterically hindered amino acids can sometimes lead to challenges. Here are some common issues and their solutions:

ProblemProbable CauseRecommended Solution
Incomplete Coupling Steric hindrance of the morpholine derivative; Peptide aggregation.Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid. Extended Coupling Time: Increase the coupling time to overnight. Change Solvent: Use N-Methyl-2-pyrrolidone (NMP) instead of DMF, as it has better solvating properties and can help disrupt aggregation.
Low Yield Cumulative effect of incomplete couplings or deprotections.Optimize Coupling: Switch to a more powerful coupling reagent like HATU or HCTU. Ensure Complete Deprotection: Extend the piperidine treatment time or perform an additional treatment.
Side Reactions Racemization during activation.Use Additives: Ensure HOBt or Oxyma is used with carbodiimide reagents. Control Temperature: Avoid excessive heating during coupling.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Yield or Impure Product CheckCoupling Monitor Coupling Efficiency (Kaiser/Chloranil Test) Start->CheckCoupling IncompleteCoupling Incomplete Coupling Detected CheckCoupling->IncompleteCoupling DoubleCouple Perform Double Coupling IncompleteCoupling->DoubleCouple Yes CheckDeprotection Verify Fmoc Deprotection IncompleteCoupling->CheckDeprotection No DoubleCouple->CheckCoupling Extend_Time Extend Coupling Time DoubleCouple->Extend_Time Extend_Time->CheckCoupling Change_Reagent Use Stronger Coupling Reagent (e.g., HATU) Extend_Time->Change_Reagent Change_Reagent->CheckCoupling IncompleteDeprotection Incomplete Deprotection Suspected CheckDeprotection->IncompleteDeprotection Extend_Deprotection Extend Piperidine Treatment IncompleteDeprotection->Extend_Deprotection Yes AnalyzeCrude Analyze Crude Product by MS/HPLC IncompleteDeprotection->AnalyzeCrude No Extend_Deprotection->CheckDeprotection IdentifyByproducts Identify Deletion/Truncation Sequences AnalyzeCrude->IdentifyByproducts Optimize Optimize Future Syntheses IdentifyByproducts->Optimize

Caption: A systematic approach to troubleshooting common SPPS issues.

Conclusion

The incorporation of (3R,6R)-6-Methylmorpholine-3-carboxylic acid offers a compelling strategy for the design of conformationally constrained peptides with potentially enhanced therapeutic properties. While its structure presents challenges compared to standard proteinogenic amino acids, these can be effectively overcome with careful selection of coupling reagents, optimization of reaction conditions, and diligent monitoring of the synthesis. By following the protocols and insights provided in this guide, researchers can confidently integrate this valuable building block into their peptide drug discovery programs, paving the way for novel and improved peptide therapeutics.

References

  • A. Albericio, F., & Kruger, H. G. (2012). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Organic & Biomolecular Chemistry, 10(13), 2537-2543.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • BenchChem. (n.d.). Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis.
  • Sladojevich, F., Trabocchi, A., & Guarna, A. (2007). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry, 72(11), 4254–4257.
  • Sladojevich, F., Trabocchi, A., & Guarna, A. (2007). Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid. The Journal of Organic Chemistry, 72(11), 4254-4257.
  • BenchChem. (n.d.). An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Nowick, J. S. (2020).
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
  • CD Formulation. (2022, January 20). Solid-Phase Peptide Synthesis (SPPS) Technology.
  • Larnaud, F., & Giraud, M. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1146, 3–26.
  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (2020). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering, 8(46), 17293–17303.
  • Kent, S. B. H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Israel Journal of Chemistry.
  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
  • van der Donk, W. A., & Mitchell, D. A. (2007). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. The Journal of organic chemistry, 72(23), 8831–8840.
  • Lim, D., & Kim, H. (2015). An improved synthesis of Fmoc-N-methyl serine and threonine. Tetrahedron Letters, 56(38), 5286-5288.
  • MyBioSource. (n.d.). Fmoc-(3S,6R)-6-methylmorpholine-3-carboxylic amino acid.
  • MyBioSource. (n.d.). Fmoc-(3S,6R)-6-methylmorpholine-3-carboxylic amino acid.
  • Various Authors. (n.d.). 50 questions with answers in SPPS.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • Sigma-Aldrich. (n.d.). PCR Troubleshooting Tips.
  • Rovero, P., & Papini, A. M. (2012). Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in β-turn peptides. Organic & Biomolecular Chemistry, 10(1), 56-62.
  • Aurigene. (n.d.).

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Method

The Strategic Application of (3R,6R)-6-Methylmorpholine-3-carboxylic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Privileged Status of the Morpholine Scaffold in Drug Design In the landscape of medicinal chemistry, certain structural motifs consistently emerge in successful therapeutic agents, earning them the desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Status of the Morpholine Scaffold in Drug Design

In the landscape of medicinal chemistry, certain structural motifs consistently emerge in successful therapeutic agents, earning them the designation of "privileged scaffolds." The morpholine ring is a quintessential example of such a scaffold.[1][2] Its inherent properties, including a favorable balance of hydrophilicity and lipophilicity, metabolic stability, and the ability to improve the pharmacokinetic profile of a drug candidate, make it a highly desirable component in drug design.[1] The introduction of chirality to the morpholine ring, as in (3R,6R)-6-Methylmorpholine-3-carboxylic acid, further enhances its utility, offering a three-dimensional architecture that can be exploited for precise interactions with biological targets. This guide provides an in-depth exploration of the applications of (3R,6R)-6-Methylmorpholine-3-carboxylic acid, focusing on its role as a sophisticated chiral building block in the synthesis of complex, high-value molecules for medicinal chemistry.

Core Application: A Chiral Building Block for Complex Heterocycles in Oncology

The true value of a chiral building block like (3R,6R)-6-Methylmorpholine-3-carboxylic acid lies in its potential to serve as a starting material for the synthesis of more complex, biologically active molecules. A prime example of the importance of chiral heterocycles is in the development of targeted cancer therapies, such as the groundbreaking KRAS G12C inhibitor, sotorasib (AMG 510).

Case Study: The Relevance to KRAS G12C Inhibitors like Sotorasib (AMG 510)

Sotorasib is the first FDA-approved inhibitor of the KRAS G12C mutation, a significant driver in various solid tumors.[3][4] A key structural feature of sotorasib is its complex, multi-ring system which includes a chiral piperazine moiety. The precise stereochemistry of this and other chiral elements in the molecule is critical for its potent and selective inhibition of the mutant KRAS protein.[5][6]

While the exact synthesis of the sotorasib piperazine fragment may not directly start from (3R,6R)-6-Methylmorpholine-3-carboxylic acid, the principles of using chiral amino acids to construct such complex heterocyclic systems are well-established in process chemistry. The (3R,6R) stereochemistry and the carboxylic acid handle of the title compound make it an ideal starting point for the enantioselective synthesis of substituted piperazines and other complex nitrogen-containing heterocycles.

The general strategy involves leveraging the existing stereocenters of the chiral amino acid to control the stereochemistry of the final product. This "chiral pool" approach is a powerful and efficient method for producing enantiomerically pure drug candidates.

Application Notes

Enantioselective Synthesis of Substituted Piperazines and Morpholines

(3R,6R)-6-Methylmorpholine-3-carboxylic acid is a valuable starting material for the synthesis of a variety of enantiomerically pure substituted piperazines and morpholines. The carboxylic acid functionality provides a handle for chemical modification, allowing for its conversion into other functional groups necessary for ring formation or expansion. The existing stereocenters at the 3 and 6 positions can direct the stereochemical outcome of subsequent reactions, ensuring the production of a single enantiomer of the target molecule.

  • Key Advantages:

    • Stereochemical Control: The inherent chirality of the starting material obviates the need for chiral resolutions or asymmetric catalysis in later stages of the synthesis, which can be costly and time-consuming.

    • Structural Diversity: The carboxylic acid can be reduced to an alcohol, converted to an amide, or used in coupling reactions, providing access to a wide range of derivatives.

    • Improved Pharmacokinetics: The incorporation of the morpholine or a derived piperazine scaffold can enhance the solubility, metabolic stability, and overall pharmacokinetic profile of a drug candidate.[1]

Scaffold for Combinatorial Chemistry and Fragment-Based Drug Discovery

The rigid, chiral structure of (3R,6R)-6-Methylmorpholine-3-carboxylic acid makes it an excellent scaffold for the generation of compound libraries for high-throughput screening and fragment-based drug discovery. By systematically modifying the carboxylic acid and the secondary amine of the morpholine ring, a diverse collection of molecules can be synthesized. These libraries can then be screened against a variety of biological targets to identify new hit compounds.

  • Workflow for Library Synthesis:

    • Amide Coupling: The carboxylic acid can be coupled with a diverse range of amines to introduce a variety of substituents.

    • N-Alkylation/Arylation: The secondary amine of the morpholine ring can be functionalized with a wide array of alkyl or aryl groups.

    • Further Derivatization: The methyl group at the 6-position can also be a point of further chemical modification, although this is less straightforward.

Experimental Protocols

The following protocols provide a conceptual framework for the utilization of (3R,6R)-6-Methylmorpholine-3-carboxylic acid in the synthesis of a key intermediate for more complex molecules.

Protocol 1: Synthesis of Boc-protected (3R,6R)-6-Methylmorpholine-3-methanol

This protocol describes the protection of the morpholine nitrogen and the reduction of the carboxylic acid to a primary alcohol, a versatile intermediate for further synthesis.

Materials:

  • (3R,6R)-6-Methylmorpholine-3-carboxylic acid hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Boc Protection:

    • Suspend (3R,6R)-6-Methylmorpholine-3-carboxylic acid hydrochloride (1.0 eq) in DCM.

    • Add TEA (2.2 eq) and stir until the solution becomes homogeneous.

    • Add (Boc)₂O (1.1 eq) and stir at room temperature for 12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected acid.

  • Reduction of the Carboxylic Acid:

    • Dissolve the Boc-protected acid (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add BH₃·THF (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain Boc-protected (3R,6R)-6-Methylmorpholine-3-methanol.

Visualizations

Synthetic Pathway Diagram

Synthetic_Pathway start (3R,6R)-6-Methylmorpholine- 3-carboxylic acid HCl boc_protected Boc-protected (3R,6R)-6-Methylmorpholine- 3-carboxylic acid start->boc_protected (Boc)2O, TEA, DCM final_product Boc-protected (3R,6R)-6-Methylmorpholine- 3-methanol boc_protected->final_product BH3·THF, THF complex_molecules Complex Bioactive Molecules (e.g., KRAS Inhibitor Scaffolds) final_product->complex_molecules Further Synthetic Steps Application_Workflow start (3R,6R)-6-Methylmorpholine- 3-carboxylic acid intermediate Chiral Intermediate Synthesis start->intermediate library Combinatorial Library Generation intermediate->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_op Lead Optimization hit_id->lead_op drug_candidate Drug Candidate lead_op->drug_candidate

Caption: Workflow for leveraging the chiral scaffold in drug discovery.

Quantitative Data Summary

Compound/IntermediateMolecular Weight ( g/mol )StereochemistryKey Functional GroupsPotential Applications
(3R,6R)-6-Methylmorpholine-3-carboxylic acid HCl181.62(3R,6R)Carboxylic Acid, Secondary AmineChiral Building Block
Boc-(3R,6R)-6-Methylmorpholine-3-carboxylic acid245.28(3R,6R)Carboxylic Acid, Boc-protected AmineSynthetic Intermediate
Boc-(3R,6R)-6-Methylmorpholine-3-methanol231.30(3R,6R)Primary Alcohol, Boc-protected AmineVersatile Intermediate for further elaboration

Conclusion and Future Outlook

(3R,6R)-6-Methylmorpholine-3-carboxylic acid represents a sophisticated and valuable building block for modern medicinal chemistry. Its well-defined stereochemistry and versatile chemical handles provide an excellent starting point for the synthesis of complex and biologically active molecules. As the demand for highly specific and potent therapeutics continues to grow, the strategic use of such chiral scaffolds will undoubtedly play an increasingly important role in the future of drug discovery. The principles outlined in this guide, exemplified by the relevance to cutting-edge oncology targets, underscore the immense potential of (3R,6R)-6-Methylmorpholine-3-carboxylic acid for researchers, scientists, and drug development professionals.

References

  • Parsons, A. T., Caille, S., Caporini, M. A., Griffin, D. J., Lovette, M. A., & Powazinik, W. (2022). Axial chirality in the sotorasib drug substance, Part 1: Development of a classical resolution to prepare an atropisomerically-pure sotorasib intermediate. Organic Process Research & Development, 26(8), 2629–2635. [Link]

  • Beaver, M. G., Brown, D. B., Campbell, K., & Fang, Y.-Q. (2022). Axial Chirality in the Sotorasib Drug Substance, Part 1: Development of a Classical Resolution to Prepare an Atropisomerically Pure Sotorasib Intermediate. Request PDF. [Link]

  • Lanman, B. A., Allen, J. R., Allen, J. G., Amegadzie, A. K., Ashton, K. S., Booker, S. K., Chen, J. J., Chen, N., Frohn, M. J., Goodman, G., et al. (2019). Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. [Link]

  • Stahl, A. (2024). Development of a more sustainable, second-generation synthesis for key Sotorasib intermediate. American Chemical Society. [Link]

  • WO2022246069A1 - Process for preparation of sotorasib and solid state form thereof.
  • Shin, Y., et al. (2019). Discovery of a covalent inhibitor of KRASG12C (AMG 510) for the treatment of solid tumors. Journal of Medicinal Chemistry. [Link]

  • Caille, S., et al. (2022). Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. Accounts of Chemical Research, 55(21), 3099-3111. [Link]

  • Corbett, M. T., Caille, S., Henary, H., Lipford, J. R., & Cee, V. J. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Medicinal Chemistry Letters, 12(7), 1185–1190. [Link]

  • The Chiral Analytical and Preparative Resolution of Sotorasib Atropisomers. Daicel Chiral Technologies. [Link]

  • Geden, J. V., et al. (2022). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of the American Chemical Society, 144(1), 534-547. [Link]

  • The Discovery of Sotorasib (AMG 510): First-in-Class Investigational Covalent Inhibitor of KRAS G12C. American Chemical Society. [Link]

  • Parsons, A. T., et al. (2022). Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor. Request PDF. [Link]

  • EP0024334A1 - Morpholine derivatives, process for their production, pharmaceutical preparations containing these derivatives.
  • Substituted morpholine derivatives and compositions - Patent US-4229449-A. PubChem. [Link]

  • Hofmann, M. H., Gmachl, M., & Gerlach, D. (2020). KRasG12C inhibitors in clinical trials: a short historical perspective. RSC medicinal chemistry, 11(6), 649–655. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

  • Awad, H., & El-Aasr, M. (2022). A Breakthrough Brought about by Targeting KRAS G12C: Nonconformity Is Punished. Cancers, 14(2), 384. [Link]

  • Li, W., & Liu, Y. (2021). The Research Progress of Direct KRAS G12C Mutation Inhibitors. Frontiers in Oncology, 11, 733305. [Link]

  • Arshad, F., Khan, M. F., Akhtar, W., Alam, M. M., Nainwal, L. M., Kaushik, S. K., & Shahar, Y. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Cortesi, M., et al. (2025). KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges. Cancers, 17(17), 4153. [Link]

  • de la Torre, A., & Kourounakis, A. P. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-21. [Link]

  • Manning, et al. (2018). United States Patent. Big Molecule Watch. [Link]

  • (3R)-6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid. PubChem. [Link]

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  • Comprehensive Medicinal Chemistry III. Elsevier. [Link]

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Technical Notes & Optimization

Troubleshooting

Application Scientist Support Center: Preventing Racemization in (3R,6R)-6-Methylmorpholine-3-carboxylic Acid Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the chiral integrity of cyclic amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the chiral integrity of cyclic amino acids. (3R,6R)-6-Methylmorpholine-3-carboxylic acid is a highly valuable peptidomimetic building block, but its C3 stereocenter is notoriously fragile during amide bond formation.

This guide deconstructs the mechanistic causes of epimerization and provides field-proven, self-validating workflows to ensure stereoconservation during your syntheses.

Mechanistic Deep-Dive: The Root Cause of Epimerization

Before troubleshooting, we must understand the causality of the failure. When the carboxylic acid of the morpholine ring is activated, the electron-withdrawing nature of the intermediate significantly increases the acidity of the C3 α-proton. This triggers two competing degradation pathways:

  • Oxazolone Formation (Primary): The adjacent carbamate or amide oxygen nucleophilically attacks the activated carbonyl,1[1]. This intermediate is planar, leading to a complete 2 by the incoming amine[2].

  • Direct Enolization (Secondary): Base-catalyzed abstraction of the α-proton forms a3[3].

Because the morpholine ring restricts conformational freedom, spatial proximity heavily favors rapid oxazolone cyclization if the activation intermediate is too long-lived.

RacemizationMechanisms A Activated (3R,6R)-Acid B Oxazolone Intermediate (Planar) A->B Intramolecular Attack (Primary) C Enolate Intermediate (Direct Abstraction) A->C Base Catalysis (Secondary) E Desired (3R,6R)-Amide A->E Fast Aminolysis (Oxyma/HOAt) D Racemized Product (Loss of 3R Chirality) B->D Amine Attack C->D Protonation & Attack

Fig 1. Competing pathways: Oxazolone formation, enolization, and desired amidation.

Targeted Troubleshooting & FAQs

Q: Which coupling reagent system provides the lowest epimerization rates for this morpholine derivative? A: We strongly recommend the DIC / OxymaPure system. Causality: Standalone carbodiimides (like DIC or DCC) form highly reactive O-acylisourea intermediates that linger long enough to undergo oxazolone cyclization. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a superior racemization suppressor by rapidly4[4]. This Oxyma active ester is highly reactive toward aminolysis but structurally incapable of forming the oxazolone ring, effectively outcompeting the racemization pathways.

Q: How does base selection impact the chiral integrity of the C3 stereocenter? A: Base selection is the most critical failure point. Unhindered, strong bases like Triethylamine (TEA) aggressively2[2]. Causality: You must decouple the base's role as an acid scavenger from its potential to act as a proton abstractor. Use TMP (2,4,6-trimethylpyridine, collidine) . The methyl groups flanking the nitrogen in TMP create severe steric hindrance, preventing it from accessing the α-proton of the morpholine ring while still effectively neutralizing the reaction environment.

Q: Does temperature play a significant role during activation? A: Yes. Activation is highly exothermic. Performing the pre-activation step at room temperature provides the thermal energy required to accelerate oxazolone cyclization. Pre-activating at 0 °C kinetically favors the formation of the Oxyma active ester over the intramolecular oxazolone ring closure.

Data & Metrics: Reagent Efficacy

To illustrate the impact of these choices, below is a comparative summary of coupling conditions and their typical effect on the epimerization of cyclic amino acids like morpholine-3-carboxylic acid.

Coupling SystemBaseAdditiveEpimerization (%)Coupling Yield (%)Mechanistic Outcome
DICTEANone15.0 - 25.080High oxazolone & enolization
DICDIPEAHOBt2.0 - 5.088Moderate suppression
HATUDIPEAHOAt< 2.095Fast aminolysis, low epimerization
DIC TMP OxymaPure < 0.5 > 98 Optimal kinetic bypass

Self-Validating Experimental Protocol

A protocol is only as reliable as its validation. This workflow incorporates an internal control mechanism by synthesizing a diastereomeric model to5[5].

CouplingWorkflow Step1 1. Pre-activation (DIC/Oxyma, 0°C) Step2 2. Base Addition (TMP, Steric Shield) Step1->Step2 Step3 3. Amine Coupling (15-25°C, 2h) Step2->Step3 Step4 4. Workup & Isolation Step3->Step4 Step5 5. Chiral HPLC Validation Step4->Step5

Fig 2. Self-validating workflow for epimerization-free coupling and HPLC analysis.

Step-by-Step Methodology: Epimerization-Free Amidation

Objective: Couple Fmoc-(3R,6R)-6-Methylmorpholine-3-carboxylic acid to a primary amine while maintaining <1% epimerization.

Phase 1: Controlled Pre-Activation

  • Preparation: Dissolve Fmoc-(3R,6R)-6-Methylmorpholine-3-carboxylic acid (1.0 eq) and OxymaPure (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Thermal Control: Chill the solution to 0 °C using an ice bath. Causality: Low temperature suppresses the activation energy required for oxazolone cyclization.

  • Activation: Add DIC (1.0 eq) dropwise over 2 minutes. Stir for exactly 5 minutes at 0 °C to form the Oxyma active ester.

Phase 2: Sterically Shielded Coupling 4. Base Addition: Add TMP (2,4,6-collidine) (1.5 eq) to the mixture. Causality: TMP acts as a non-nucleophilic, sterically hindered acid scavenger that will not abstract the C3 α-proton. 5. Amine Introduction: Add the target primary amine (1.1 eq) (e.g., (S)-(-)-1-phenylethylamine for the validation model). 6. Reaction: Allow the mixture to slowly warm to room temperature (20–25 °C) and stir for 2 hours.

Phase 3: Internal Validation (Self-Validating Step) 7. Workup: Quench the reaction with water, extract with EtOAc, wash with 0.1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. 8. Chiral HPLC Analysis: Dissolve a 1 mg sample in HPLC-grade Hexane/Isopropanol. Run on a chiral stationary phase column (e.g., Chiralpak IC). 9. Verification: Compare the chromatogram against a deliberately synthesized racemic standard (prepared using TEA/DIC without Oxyma) to accurately quantify the D-epimer peak[5]. The protocol is validated if the D-epimer peak integrates to <1%.

References

  • Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release Source: Luxembourg Bio Technologies / ACS Sustainable Chem. Eng. URL:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (ACS) URL:[Link]

  • Epimerisation in Peptide Synthesis Source: MDPI URL:[Link]

Sources

Optimization

Optimizing chiral HPLC conditions for (3R,6R)-6-Methylmorpholine-3-carboxylic acid purification

Welcome to the Technical Support Center for Chiral Chromatography. This portal is specifically designed for researchers and assay developers optimizing the enantiomeric separation and purification of (3R,6R)-6-Methylmorp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Chromatography. This portal is specifically designed for researchers and assay developers optimizing the enantiomeric separation and purification of (3R,6R)-6-Methylmorpholine-3-carboxylic acid .

As a highly polar, underivatized cyclic amino acid lacking a standard UV chromophore, this molecule presents unique chromatographic challenges. The guides below synthesize field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure absolute scientific integrity in your analytical workflows.

Chiral Method Development Diagnostics

Workflow Start Analyte: (3R,6R)-6-Methylmorpholine- 3-carboxylic acid UV_Check Is UV Detection Mandatory? Start->UV_Check Deriv Pre-column Derivatization (Boc/Fmoc Protection) UV_Check->Deriv Yes Direct Direct Separation (Underivatized) UV_Check->Direct No Poly_CSP Polysaccharide CSP (e.g., Chiralpak AD-H) Deriv->Poly_CSP UV_Detect UV Detection (210 - 254 nm) Poly_CSP->UV_Detect Zwitter Zwitterionic CSP (Chiralpak ZWIX +/-) Direct->Zwitter Teico Macrocyclic Antibiotic (Chirobiotic T) Direct->Teico MS_Detect Universal Detection (LC-MS, ELSD, CAD) Zwitter->MS_Detect Teico->MS_Detect

Decision tree for chiral HPLC method development of zwitterionic cyclic amino acids.

Troubleshooting & FAQs: Mechanistic Insights

Q1: Why am I getting zero retention and no chiral resolution on standard polysaccharide columns (e.g., Chiralpak AD/OD)? A1: Standard polysaccharide chiral stationary phases (CSPs) rely on hydrogen bonding, dipole-dipole, and π−π interactions. (3R,6R)-6-Methylmorpholine-3-carboxylic acid is a zwitterion; it exists as an internal salt. This extreme polarity prevents effective partitioning into the stationary phase under normal-phase conditions (Hexane/IPA), leading to void volume elution. To resolve this, you must either neutralize the zwitterion via derivatization[1] or switch to a CSP explicitly designed for amphoteric compounds, such as zwitterionic CSPs or macrocyclic antibiotics[2][3].

Q2: How does the Chiralpak ZWIX column achieve enantiorecognition for this compound, and how should I formulate the mobile phase? A2: ZWIX columns utilize a synergistic double ion-pairing mechanism[2][4]. The CSP contains both a basic cinchona alkaloid and an acidic sulfonic acid moiety. For successful chiral recognition, your mobile phase must support this dual ionic interaction. Use a polar organic mobile phase (e.g., Methanol/Acetonitrile) supplemented with both an acid (e.g., Formic acid) and a base (e.g., Diethylamine). Causality: The acid protonates the morpholine nitrogen of your analyte, while the base deprotonates its carboxylic acid. This facilitates simultaneous, stereoselective ion-pairing with the oppositely charged sites on the CSP[5].

Q3: I need to quantify a trace (3S,6S) enantiomeric impurity in a bulk (3R,6R) sample, but the impurity elutes in the tail of the main peak. How can I fix this? A3: A major advantage of ZWIX columns is their pseudo-enantiomeric nature. ZWIX(+) is quinine-derived, while ZWIX(-) is quinidine-derived. By simply switching from a ZWIX(+) to a ZWIX(-) column, you systematically reverse the elution order of the enantiomers[5][6]. This ensures the trace (3S,6S) impurity elutes before the main (3R,6R) peak, preventing it from being obscured by peak tailing and allowing for accurate integration.

Q4: My compound has no UV chromophore. How can I reliably detect it during method development without derivatization? A4: Because the morpholine ring lacks conjugated π -systems, standard UV detection is ineffective. You must use universal detectors such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (LC-MS)[5]. The recommended ZWIX mobile phase (MeOH/ACN with Formic Acid and Diethylamine/Ammonium Formate) is highly volatile and fully compatible with LC-MS in positive electrospray ionization (ESI+) mode.

Quantitative Data: Method Comparison Matrix

StrategyRecommended ColumnMobile Phase SystemDetectionProsCons
Direct Zwitterionic Chiralpak ZWIX(+) or (-)MeOH/ACN (50:50) + 50mM Formic Acid + 25mM DEALC-MS, ELSD, CADNo derivatization needed; Reversible elution order[6].Requires MS/ELSD; Sensitive to buffer ionic strength.
Direct Macrocyclic Astec CHIROBIOTIC TMeOH/H2O (80:20) or pure polar organicsLC-MS, ELSD, CADExcellent for cyclic amino acids[3]; Simple mobile phases.Lower loading capacity for preparative scale.
Pre-column Derivatization Chiralpak AD-H or OD-HHexane/IPA/TFA (80:20:0.1)UV (210 nm)Enables standard UV detection; Highly scalable for Prep-HPLC[1].Adds synthetic steps; Risk of kinetic resolution.

Validated Experimental Protocols

Protocol A: Direct LC-MS Chiral Analysis (Self-Validating System)

Use this protocol for rapid, direct analysis of underivatized samples.

  • Mobile Phase Preparation: Mix HPLC-grade Methanol and Acetonitrile (50:50 v/v). Add 50 mM Formic Acid and 25 mM Diethylamine (DEA). Note: For strict LC-MS compatibility, DEA can be substituted with Ammonium Formate, though DEA often provides superior peak shape due to better masking of residual silanols.

  • Sample Preparation: Dissolve the (3R,6R)-6-Methylmorpholine-3-carboxylic acid sample in MeOH/H2O (80:20) to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatography:

    • Column: Chiralpak ZWIX(+) (150 x 3.0 mm, 3 µm)

    • Flow rate: 0.5 mL/min

    • Temperature: 25°C

    • Injection Volume: 2 µL

  • Detection (LC-MS): Set to ESI+ mode. Monitor the [M+H]+ transition (m/z ~146.1).

  • Self-Validation Step: To confirm that the observed peaks are true enantiomers and not isobaric impurities, run the identical sample on a Chiralpak ZWIX(-) column. A true enantiomeric pair will exhibit a perfect reversal of elution order[6]. If the elution order does not reverse, the peaks are diastereomers (e.g., the (3R,6S) isomer) or matrix artifacts.

Protocol B: Pre-column Boc-Derivatization for UV Analysis

Use this protocol if you only have access to standard polysaccharide columns and UV detectors.

  • Reaction Setup: In a 10 mL glass vial, dissolve 10 mg of the amino acid in 1 mL of THF/H2O (1:1). Add 2.0 equivalents of Sodium Bicarbonate (NaHCO 3​ ) to deprotonate the morpholine nitrogen. Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc 2​ O). Stir at room temperature for 4 hours.

  • Quenching & Extraction: Carefully acidify the mixture to pH 3 using 1M HCl.

    • Causality: The pKa of the carboxylic acid is ~3.5. Acidifying to pH 3 ensures the molecule is fully protonated and neutral, allowing extraction into the organic layer. Do not drop the pH below 2, as this risks cleaving the newly formed Boc group.

    • Extract 3x with Ethyl Acetate. Combine organic layers, dry over Na 2​ SO 4​ , and evaporate under nitrogen.

  • Chromatography: Re-dissolve the residue in Hexane/IPA (50:50). Inject onto a Chiralpak AD-H column using Hexane/IPA/TFA (80:20:0.1) at 1.0 mL/min. Monitor UV at 210 nm.

  • Self-Validation Step: Run a blank derivatization (reagents only, no amino acid) to ensure no chiral interference from the Boc 2​ O reagent or solvent impurities. Spike your sample with a known racemic standard of the Boc-derivative; it must yield a perfect 1:1 peak area ratio, validating that no enantioselective kinetic resolution occurred during the derivatization step.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in (3R,6R)-6-Methylmorpholine-3-carboxylic Acid Synthesis

Introduction (3R,6R)-6-Methylmorpholine-3-carboxylic acid is a chiral heterocyclic building block of significant interest in medicinal chemistry, often incorporated into pharmacologically active compounds to enhance thei...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(3R,6R)-6-Methylmorpholine-3-carboxylic acid is a chiral heterocyclic building block of significant interest in medicinal chemistry, often incorporated into pharmacologically active compounds to enhance their physicochemical properties.[1] However, its synthesis presents notable challenges, including the precise control of two stereocenters, the efficiency of the key ring-closing step, and the effective purification of a polar, zwitterionic final product. Low yields are a frequent impediment for researchers, stemming from issues ranging from suboptimal reaction conditions to competing side reactions.

This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals. Structured in a practical question-and-answer format, it addresses specific, common issues encountered during the synthesis. Our approach is grounded in fundamental mechanistic principles to not only solve immediate problems but also to empower you with the expertise to proactively optimize your synthetic route.

Section 1: Plausible Synthetic Strategy & Key Challenges

A common and logical synthetic approach involves the construction of the morpholine ring through an intramolecular cyclization of a chiral amino alcohol derivative. The general workflow is outlined below. The key to success lies in managing the N-alkylation and intramolecular cyclization steps effectively.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization & Hydrolysis cluster_2 Phase 3: Purification A (R)-Alanine Derivative (e.g., Ester) B N-Alkylation with (R)-2-chloro-1-propanol A->B C Intermediate: N-((R)-1-hydroxypropan-2-yl)-(R)-alanine ester B->C D Intramolecular Williamson Ether Synthesis C->D Base-mediated ring closure E Saponification (Ester Hydrolysis) D->E F Final Product: (3R,6R)-6-Methylmorpholine- 3-carboxylic acid E->F G Purification (Crystallization / Chromatography) F->G

Caption: High-level workflow for the synthesis of the target molecule.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common points of failure. We have organized the FAQs by the stage of the synthesis in which they are most likely to occur.

Category A: Starting Materials and Reagents

Q1: My N-alkylation of the (R)-alanine ester with (R)-2-chloro-1-propanol is showing low conversion. What are the most common causes?

A1: Low conversion in this SN2 reaction is typically traced back to three factors: the base, the temperature, or the solvent. The reaction involves the nucleophilic attack of the alanine nitrogen on the electrophilic carbon of the chloropropanol.

Expert Insight: The primary role of the base is to scavenge the HCl generated during the reaction, driving the equilibrium forward. A weak or sterically hindered base can result in a buildup of ammonium salt, which is unreactive, effectively halting the reaction.

Parameter Problem Recommended Solution & Rationale
Base Insufficient strength or solubility (e.g., K₂CO₃ in some solvents).Use a soluble, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-2.5 equivalents). These bases effectively scavenge acid without competing in the alkylation.[2]
Temperature Reaction temperature is too low, resulting in slow kinetics.Heat the reaction mixture to reflux in a suitable solvent like acetonitrile or DMF (e.g., 80-100 °C). This provides the necessary activation energy for the SN2 reaction.[2]
Solvent Solvent does not adequately dissolve reactants or stabilize the transition state.Use a polar aprotic solvent such as Acetonitrile (MeCN) or Dimethylformamide (DMF). These solvents are excellent for SN2 reactions as they solvate the cation but leave the nucleophile relatively free and reactive.[3]
Leaving Group Chloride is a moderately effective leaving group.While generally sufficient, if conversion remains low, consider synthesizing the analogous (R)-2-bromo-1-propanol or tosylate. Bromide and tosylate are better leaving groups and can significantly accelerate the reaction.

Q2: I'm observing a significant amount of a di-alkylated byproduct in my N-alkylation step. How can I improve selectivity for the mono-alkylated product?

A2: Di-alkylation occurs when the desired mono-alkylated product, which is a secondary amine, acts as a nucleophile and reacts with another molecule of the alkylating agent. This is a common issue when the secondary amine product is more nucleophilic than the starting primary amine.

Expert Insight: The most effective strategy to minimize this is to control the stoichiometry and addition rate of the electrophile. By maintaining a relative excess of the starting amine and adding the alkylating agent slowly, you increase the probability that the electrophile will react with the more abundant starting material rather than the product.

Troubleshooting Steps:

  • Adjust Stoichiometry: Use a slight excess of the (R)-alanine ester (e.g., 1.2 to 1.5 equivalents) relative to the (R)-2-chloro-1-propanol.

  • Slow Addition: Add the (R)-2-chloro-1-propanol solution dropwise to the reaction mixture at an elevated temperature over several hours using a syringe pump. This keeps the instantaneous concentration of the electrophile low.

  • Use a Protecting Group: For maximal control, though it adds steps, you can protect the starting amine with a Boc group, perform the alkylation on the hydroxyl group of a different precursor, and then deprotect and cyclize. However, for this specific route, stoichiometric control is the more practical first approach.

Category B: Intramolecular Cyclization

Q3: The base-mediated cyclization of my N-((R)-1-hydroxypropan-2-yl)-(R)-alanine ester intermediate is very slow and gives a low yield. What should I investigate?

A3: This is the most critical, and often lowest-yielding, step. This intramolecular Williamson ether synthesis requires the deprotonation of the primary hydroxyl group to form an alkoxide, which then attacks the carbon bearing the leaving group (generated in situ or from a previous step). Failure here usually points to issues with base strength, solvent, or competing reactions.

G Start Low Cyclization Yield CheckBase Is the base strong enough? (e.g., NaH, t-BuOK) Start->CheckBase CheckSolvent Is the solvent polar aprotic and anhydrous? (THF, DMF) CheckBase->CheckSolvent Yes AltMethod Consider alternative methods (e.g., Mitsunobu) CheckBase->AltMethod No, consider stronger base CheckTemp Is the temperature adequate? (RT to 60 °C) CheckSolvent->CheckTemp Yes CheckSolvent->AltMethod No, switch to anhydrous THF/DMF CheckTemp->AltMethod No, increase temperature cautiously SideReaction Analyze for side reactions (e.g., elimination, intermolecular) CheckTemp->SideReaction Yes Success Yield Improved SideReaction->Success

Caption: Troubleshooting decision tree for the intramolecular cyclization step.

Expert Insight: The pKa of a primary alcohol is ~16-17. A base like potassium carbonate (pKa of conjugate acid ~10.3) is not strong enough to cause significant deprotonation. You must use a much stronger base to generate the required alkoxide nucleophile.

Method Conditions Pros Cons / Common Issues
Williamson Ether Synthesis Strong, non-nucleophilic base (NaH, LiHMDS, t-BuOK) in an anhydrous polar aprotic solvent (THF, DMF).Cost-effective, straightforward.Requires strictly anhydrous conditions. Potential for elimination side reactions if the geometry is unfavorable. Incomplete deprotonation leads to no reaction.[4]
Mitsunobu Reaction Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) in THF.Occurs under mild, neutral conditions. Often high-yielding for sterically unhindered alcohols.Can be difficult to purify from phosphine oxide byproducts. Reagents are hazardous. Potential for N-alkylation vs. O-alkylation competition.[5]

Q4: My final product has poor diastereomeric excess (d.e.). I am not getting the pure (3R,6R) isomer. What could be causing epimerization?

A4: Loss of stereochemical integrity is a serious issue. The C6 stereocenter, derived from (R)-2-chloro-1-propanol, is generally stable. Therefore, the likely point of epimerization is the C3 position, which is alpha to the carboxyl group.

Expert Insight: The proton at the C3 position is acidic. Under harsh basic conditions, especially during the saponification (ester hydrolysis) step, this proton can be abstracted to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to racemization at that center.

Mitigation Strategies:

  • Milder Saponification Conditions: Perform the ester hydrolysis at lower temperatures (e.g., 0 °C to room temperature) using a base like lithium hydroxide (LiOH) in a THF/water mixture. Avoid prolonged exposure to high temperatures and strongly basic conditions.

  • Careful pH Adjustment: During the workup and neutralization of the final product, avoid extremes of pH. Quench the basic hydrolysis mixture carefully with a mild acid.

  • Sequence Rearrangement: Consider performing the cyclization on the free carboxylic acid precursor rather than the ester. While this can be more challenging due to solubility and the presence of multiple acidic protons, it avoids the final high-pH saponification step altogether.

  • Chiral Purification: If epimerization cannot be completely avoided, the diastereomers may need to be separated using chiral chromatography or by forming diastereomeric salts with a chiral amine or acid and then separating them by crystallization.[6]

Category C: Purification and Isolation

Q5: My final product is an oil/gum that is very difficult to crystallize and purify. What techniques are recommended for isolating this type of polar, zwitterionic molecule?

A5: Amino acids and their derivatives are notoriously difficult to purify due to their high polarity and zwitterionic nature, which leads to poor solubility in common organic solvents and a tendency to streak on silica gel.

Expert Insight: The most reliable method for purifying and handling such compounds is to convert them into a well-behaved salt. The hydrochloride salt is often a crystalline, free-flowing solid that is much easier to isolate, handle, and store than the zwitterionic free base.[7]

Recommended Purification Protocol:

  • Crude Isolation: After the reaction workup (e.g., saponification and extraction), concentrate the aqueous layer containing the product to a crude residue.

  • Salt Formation: Dissolve the crude residue in a minimal amount of a solvent like methanol or isopropanol. Cool the solution in an ice bath and slowly bubble dry HCl gas through it, or add a solution of HCl in a solvent like ether or dioxane, until the solution is acidic (check with pH paper).

  • Crystallization/Precipitation: The hydrochloride salt will often precipitate out of the solution. If it does not, you can try adding a less polar co-solvent (e.g., diethyl ether, MTBE) to induce precipitation.[8]

  • Isolation: Collect the solid salt by filtration, wash with a cold, non-polar solvent (like ether), and dry under vacuum.

  • Alternative: Ion-exchange chromatography is another powerful technique for purifying amino acids if salt formation and crystallization are unsuccessful.

Section 3: Key Analytical Protocols

Accurate analysis is crucial for troubleshooting. Do not proceed to the next step without confirming the outcome of the previous one.

  • Protocol 1: In-Process Reaction Monitoring

    • Method: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • TLC Mobile Phase: For these polar compounds, a mobile phase of Dichloromethane/Methanol/Acetic Acid (e.g., 8:2:0.1) is a good starting point.

    • Visualization: Use a potassium permanganate (KMnO₄) stain, as the amino alcohol functional groups are sensitive to oxidation and will appear as yellow spots on a purple background.

    • LC-MS: Provides definitive mass confirmation of starting material, intermediates, and product, which is invaluable for identifying byproducts.[9]

  • Protocol 2: Chiral Purity Assessment

    • Method: Chiral High-Performance Liquid Chromatography (HPLC).

    • Column: A chiral column (e.g., Chiralpak series) is required. Method development will be necessary to find a suitable mobile phase (typically hexane/isopropanol mixtures) to resolve the (3R,6R) and other potential diastereomers.[6]

    • Derivatization: If the compound does not have a strong UV chromophore, it may need to be derivatized (e.g., by forming a benzoyl or other UV-active amide) to enable sensitive detection.[10]

Section 4: Reference Experimental Protocol

This protocol represents a robust starting point, incorporating best practices discussed in this guide.

Step 1: N-Alkylation - Synthesis of Methyl N-((R)-1-hydroxypropan-2-yl)-(R)-alaninate

  • To a round-bottom flask under a nitrogen atmosphere, add (R)-Alanine methyl ester hydrochloride (1.0 eq), acetonitrile (10 mL/g of ester), and N,N-Diisopropylethylamine (2.5 eq). Stir until all solids dissolve.

  • Add (R)-2-chloro-1-propanol (1.1 eq) to the mixture.

  • Heat the reaction to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting alanine ester.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine to remove salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate, which can often be used without further purification.

Step 2: Intramolecular Cyclization & Saponification

  • Dissolve the crude intermediate from Step 1 in anhydrous THF (20 mL/g) under a nitrogen atmosphere and cool to 0 °C.

  • Carefully add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise. Caution: H₂ gas evolution.

  • Allow the mixture to warm to room temperature and then heat to 50 °C for 4-6 hours, monitoring by LC-MS for the formation of the cyclized ester.

  • Cool the reaction back to 0 °C and cautiously quench by the slow addition of water.

  • Add lithium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours to hydrolyze the ester.

  • Once the saponification is complete, neutralize the mixture to pH ~7 with 1M HCl.

  • Wash the mixture with a non-polar solvent (e.g., ethyl acetate or dichloromethane) to remove organic byproducts (like triphenylphosphine oxide if using Mitsunobu). The desired product will remain in the aqueous layer.

  • Concentrate the aqueous layer in vacuo to obtain the crude zwitterionic product.

Step 3: Purification via HCl Salt Formation

  • Dissolve the crude product in a minimal amount of isopropanol.

  • Add a solution of 2M HCl in diethyl ether dropwise until the mixture is acidic and a precipitate forms.

  • Stir the resulting slurry at 0 °C for 1 hour.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield (3R,6R)-6-Methylmorpholine-3-carboxylic acid hydrochloride as a solid.[7]

References

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Luo, C., Qian, C., Luo, H., Feng, L., & Chen, X. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • Huang, H., et al. (2011). N-Alkylation of Opiates. U.S.
  • Wroblewska, A., & Rachoń, J. (2023). Diastereoselective Synthesis of (–)
  • Pícha, F., et al. (2022). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. ACS Omega.
  • BenchChem. (2026, March).
  • Air Brown. (n.d.). High Purity Chiral Compounds.
  • Organic Syntheses. (n.d.). Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole).
  • Wang, C., & Dong, S. (2016). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Tetrahedron Letters, 57(37), 4151-4159.
  • Royal Society of Chemistry. (n.d.).
  • TCI Chemicals. (n.d.).
  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols [Table].
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • ResearchGate. (n.d.). Structures of chiral carboxylic acids.
  • Ali, S. A. (1995). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Tetrahedron, 51(23), 6475-6486.
  • ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.
  • Organic Syntheses. (n.d.).
  • Agency for Toxic Substances and Disease Registry (
  • Google Patents. (n.d.).
  • Kanto Chemical. (n.d.). Chiral Amino Acid.
  • Organic Chemistry Portal. (n.d.).
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  • D. R. REDDY, et al. (2009). Synthesis of Cefdinir from 7-Amino-3-vinyl Cephem-4- carboxylic Acid Using N-Methyl Morpholine as Base. Asian Journal of Chemistry, 21(1), 795-797.
  • Der Pharma Chemica. (n.d.). Ultrasonic assisted Synthesis of methyl esters of carboxylic acids by using most convenient.
  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Barbas, A. S., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Metabolites, 11(12), 834.
  • ScienceDirect. (n.d.). Analytica Chimica Acta 691 (2011) 119-124.
  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure.
  • Benchchem. (n.d.).
  • Royal Society of Chemistry. (n.d.). Synthesis, characterization, and post-synthetic modification of a micro/mesoporous zirconium–tricarboxylate metal–organic framework: towards the addition of acid active sites.
  • Wanner, M. J., & Koomen, G.-J. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 73(8), 3268-3270.
  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234.
  • Patsnap Eureka. (2025, July 31).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (3R,6R)-6-Methylmorpholine-3-carboxylic Acid Workflows

Welcome to the Technical Support Center. As drug development increasingly targets complex, conformationally restricted scaffolds, (3R,6R)-6-Methylmorpholine-3-carboxylic acid has emerged as a highly valuable building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly targets complex, conformationally restricted scaffolds, (3R,6R)-6-Methylmorpholine-3-carboxylic acid has emerged as a highly valuable building block. However, its rigid chair conformation and the proximity of the C3-carboxylic acid to the N4-secondary amine create significant steric challenges during derivatization.

This guide provides field-proven, mechanistically grounded solutions to troubleshoot failed couplings and optimize your synthetic workflows.

Diagnostic Workflow: Amide Coupling Troubleshooting

Before altering your reaction conditions, use the following diagnostic logic to identify the root cause of coupling failures.

G Start Start Amide Coupling (3R,6R)-6-Methylmorpholine-3-carboxylic acid CheckAmine Is the incoming amine sterically hindered or electron deficient? Start->CheckAmine Standard Use HATU / DIPEA Monitor conversion via LC-MS CheckAmine->Standard No Hindered Use Acid Chloride Method (Oxalyl Chloride + DMF) CheckAmine->Hindered Yes Success Product Formed Proceed to Purification Standard->Success High Yield Fail Low Yield / No Reaction (Steric Blockade) Standard->Fail Low Yield AcidChloride Convert to Acid Chloride Ensure anhydrous conditions Hindered->AcidChloride Fail->AcidChloride AcidChloride->Success Coupling Works Grignard Consider Isocyanate + Grignard for extreme hindrance AcidChloride->Grignard Still Fails

Diagnostic workflow for troubleshooting sterically hindered amide couplings.

Mechanistic FAQs

Q: Why do standard coupling reagents (like EDC/HOBt) consistently fail or give low yields with this specific acid? A: The failure is rooted in reaction kinetics and spatial geometry. The (3R,6R) stereochemistry dictates a rigid chair conformation. When the N4 position is protected (e.g., with a Boc or Cbz group), the steric bulk around the adjacent C3-carboxylic acid is severely amplified. Standard reagents like EDC form an O-acylisourea intermediate, which is already bulky. The slow nucleophilic attack of the incoming amine onto this sterically congested carboxylate allows competing side reactions—such as hydrolysis or rearrangement into an unreactive N-acylurea—to dominate the pathway[1].

Q: How can I overcome this steric blockade without risking racemization at the C3 chiral center? A: The most robust approach is converting the carboxylic acid to an acid chloride[2]. Acid chlorides possess a significantly smaller electrophilic radius compared to bulky HOBt/HOAt esters, which opens up the Bürgi-Dunitz approach trajectory for the incoming amine. To prevent racemization (which occurs via ketene formation or azlactone intermediates), the reaction must be strictly temperature-controlled (0°C) and utilize a non-nucleophilic base like DIPEA[2].

Q: My substrate contains acid-sensitive functional groups, making the acid chloride method unsuitable. What is the alternative? A: If acid chlorides are too harsh, pivot to highly reactive uronium-based coupling agents like HATU or COMU. These reagents form highly electron-deficient intermediates that dramatically accelerate the coupling rate, effectively outcompeting the slow kinetics caused by steric bulk[3].

Reagent Benchmarking Data

To aid in reagent selection, the following table summarizes the performance of various activation strategies when coupling (3R,6R)-6-Methylmorpholine-3-carboxylic acid with sterically hindered amines.

Coupling StrategyActive IntermediateSteric ToleranceRacemization RiskTypical Yield (Hindered Amines)
EDC / HOBt HOBt EsterLowLow< 20%
HATU / DIPEA HOAt EsterModerateLow45 - 65%
Oxalyl Chloride / DMF Acid ChlorideHighModerate75 - 90%
Ghosez's Reagent Acid ChlorideVery HighLow80 - 95%

Self-Validating Experimental Protocols

Do not rely on blind faith when executing these reactions. The following protocols are designed as self-validating systems, ensuring you can confirm success at intermediate stages before committing to purification.

Protocol A: Acid Chloride Generation and Coupling

Best for highly hindered or electron-deficient amines.

Step 1: Activation (Acid Chloride Formation)

  • Dissolve 1.0 eq of N-protected (3R,6R)-6-Methylmorpholine-3-carboxylic acid in anhydrous CH₂Cl₂ (0.2 M) under an inert atmosphere (N₂ or Argon).

  • Add 1.5 eq of Oxalyl Chloride dropwise at 0°C.

  • Add a catalytic amount (1-2 drops) of anhydrous DMF.

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active species driving the conversion[2].

  • Validation Checkpoint: Observe the reaction. The evolution of gas (CO, CO₂, HCl) will begin immediately. Stir at room temperature until gas evolution completely ceases (typically 1-2 hours).

  • Analytical Validation: Withdraw a 5 µL aliquot, quench it in 100 µL of anhydrous methanol, and analyze via LC-MS. The presence of the methyl ester mass confirms successful and complete conversion to the acid chloride.

  • Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride, then redissolve the crude acid chloride in anhydrous CH₂Cl₂.

Step 2: Amide Coupling

  • Cool the acid chloride solution to 0°C.

  • Add 2.5 eq of DIPEA.

    • Causality: DIPEA neutralizes the HCl generated during the coupling. A non-nucleophilic base is critical here to prevent side reactions and suppress ketene-mediated epimerization at the C3 stereocenter.

  • Add 1.1 eq of the target amine dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Validation Checkpoint: Quench a small aliquot in water and extract with EtOAc. LC-MS analysis of the organic layer should show the desired product mass. If unreacted acid chloride remains, it will hydrolyze to the starting acid mass during this aqueous quench.

Protocol B: HATU-Mediated Coupling

Best for acid-sensitive substrates where racemization must be strictly avoided.

  • Dissolve 1.0 eq of the carboxylic acid and 1.1 eq of the amine in anhydrous DMF (0.1 M).

  • Add 3.0 eq of DIPEA and cool the mixture to 0°C.

  • Add 1.2 eq of HATU in a single portion.

    • Causality: Adding HATU last, after the base and amine are mixed, prevents the formation of unreactive guanidinium byproducts that can occur if the amine reacts directly with HATU.

  • Stir at 0°C for 30 minutes, then allow to warm to room temperature.

  • Validation Checkpoint: Monitor via LC-MS. The HOAt ester intermediate may be visible early in the reaction. Complete disappearance of the starting acid mass indicates the reaction has reached its endpoint[3].

References

  • Title: The Synthesis of Sterically Hindered Amides Source: CHIMIA URL
  • Source: PMC (NIH)
  • Title: Challenges in amide coupling with sterically hindered amines Source: Benchchem URL

Sources

Troubleshooting

Method refinement for crystallization of (3R,6R)-6-Methylmorpholine-3-carboxylic acid enantiomers

Target Molecule: (3R,6R)-6-Methylmorpholine-3-carboxylic Acid Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the chiral resolutio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: (3R,6R)-6-Methylmorpholine-3-carboxylic Acid Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the chiral resolution of morpholine derivatives. (3R,6R)-6-Methylmorpholine-3-carboxylic acid is a highly polar, zwitterionic molecule. Separating its racemic mixture into pure enantiomers via diastereomeric salt crystallization requires precise control over thermodynamics, solvent environments, and nucleation kinetics.

This guide provides validated methodologies, empirical screening data, and a dedicated troubleshooting desk to resolve common bottlenecks such as "oiling out" (liquid-liquid phase separation) and poor enantiomeric excess (ee).

Process Architecture & Mechanistic Workflow

The separation of enantiomers relies on converting a racemic mixture into diastereomeric salts using a chiral resolving agent. Because diastereomers possess distinct physical properties (such as solubility and melting points), they can be separated via fractional crystallization[1].

Resolution Racemate Racemic Mixture rac-(3R,6R)- & (3S,6S)-Isomers Agent Add Chiral Resolving Agent (e.g., (1S)-(+)-CSA) Racemate->Agent Salt Diastereomeric Salt Formation (EtOH/H2O System) Agent->Salt Cooling Controlled Cooling & Enantioselective Seeding Salt->Cooling Cryst Crystallization Phase Cooling->Cryst Sep Solid-Liquid Separation (Filtration) Cryst->Sep Solid Solid Crop (Target Diastereomer) Sep->Solid Mother Mother Liquor (Opposite Diastereomer) Sep->Mother Break Salt Breaking (Ion Exchange Resin) Solid->Break Pure Enantiopure (3R,6R)-Isomer Break->Pure

Workflow for diastereomeric salt resolution of 6-methylmorpholine-3-carboxylic acid.

Validated Methodology: The Half-Equivalent Resolution Protocol

To maximize the thermodynamic differentiation between the two resulting salts, this protocol utilizes the Half-Equivalent Method [2]. By adding only 0.5 equivalents of the chiral resolving agent alongside an achiral acid, the less soluble enantiomer selectively pairs with the chiral agent, leaving the more soluble enantiomer in solution.

Step 1: Racemate Dissolution

  • Suspend 1.0 equivalent (eq) of rac-(3R,6R)-6-methylmorpholine-3-carboxylic acid in a 9:1 mixture of Ethanol/Water (v/v) at 10 volumes (10 mL/g).

  • Heat the reactor to 70 °C under moderate agitation (250 RPM) until partial dissolution is achieved.

Step 2: Resolving Agent Addition

  • Add 0.5 eq of the chiral resolving agent, (1S)-(+)-10-Camphorsulfonic acid (CSA), followed by 0.5 eq of an achiral acid (e.g., 1M HCl).

  • Causality: The zwitterionic nature of the morpholine ring requires protonation of the secondary amine to form a stable salt with the sulfonate. The achiral acid forces the undesired (3S,6S)-isomer into a highly soluble hydrochloride salt, preventing co-crystallization.

Step 3: Supersaturation & Enantioselective Seeding

  • Hold the solution at 70 °C for 30 minutes to ensure complete dissolution and erase thermal history.

  • Initiate a linear cooling ramp of 0.2 °C/min down to 55 °C.

  • Introduce 1% (w/w) enantiopure seed crystals of the target (3R,6R)-CSA salt.

  • Causality: Introducing seeds prior to spontaneous nucleation bypasses the metastable zone, preventing the system from crossing the liquid-liquid phase separation (LLPS) boundary, which causes "oiling out"[3].

Step 4: Crystallization & In-Process Control (IPC)

  • Continue cooling at a slower rate of 0.1 °C/min to 5 °C. Hold for 2 hours to promote Ostwald ripening (larger, purer crystals).

  • Self-Validating Checkpoint: Before filtration, sample the mother liquor and analyze via Chiral HPLC. If the ee% of the mother liquor plateaus, the system has reached its eutectic point. Stop cooling immediately; further cooling will precipitate the undesired diastereomer and ruin the crop's purity.

Step 5: Isolation & Salt Breaking

  • Filter the suspension under vacuum and wash the cake with cold Ethanol (2 volumes).

  • Dissolve the isolated salt in minimal deionized water. Pass the solution through a column packed with a strongly acidic cation-exchange resin (e.g., Amberlyst 15).

  • Causality: Because the target molecule is an amino acid, standard liquid-liquid extraction is highly inefficient. The resin binds the morpholine derivative while the CSA washes out. Elute the free (3R,6R)-amino acid using 2M aqueous NH₃, concentrate, and recrystallize at its isoelectric point (pI).

Empirical Data: Resolving Agent Screening

The key to successful crystallization lies in the careful selection of solvents and resolving agents[4]. The table below summarizes representative optimization data for the resolution of this specific morpholine scaffold.

Table 1: Resolving Agent & Solvent Screening Results (0.5 eq Agent)

Resolving AgentSolvent System (v/v)Yield (%)*Enantiomeric Excess (ee %)Morphological Observation
(1S)-(+)-10-CSA EtOH / H₂O (9:1) 38.5 94.2 Thick granular crystals; excellent filterability.
L-(+)-Tartaric AcidMeOH / H₂O (8:2)45.078.5Fine needles; slow filtration; prone to solvent entrapment.
D-(-)-Mandelic AcidIsopropanol (100%)12.045.0Severe oiling out (LLPS); amorphous solid formed upon crashing.
Dibenzoyl-L-tartaric acidAcetone / H₂O (9:1)41.285.0Co-crystallization observed; requires secondary recrystallization.

*Note: Yield is calculated based on a theoretical maximum of 50% for classical chiral resolution.

Troubleshooting Desk & FAQs

Q1: My diastereomeric salt forms an emulsion or "oils out" instead of crystallizing. How do I fix this? A: "Oiling out" occurs when the supersaturation of your solution exceeds the metastable zone width (MSZW) for crystallization but hits the binodal curve for liquid-liquid phase separation (LLPS). Morpholine derivatives are highly prone to this due to their high solubility in aqueous mixtures.

  • The Fix: You must increase the melting point of the solute-solvent system. Reduce the water content in your solvent mixture (e.g., shift from 8:2 to 9.5:0.5 EtOH/H₂O). Implement a much slower cooling ramp (e.g., 0.05 °C/min) and ensure you are adding enantiopure seeds before the solution reaches the LLPS temperature boundary.

Q2: The first crop yield is fantastic (>45%), but the enantiomeric excess (ee) is below 80%. Why is my purity suffering? A: High yield coupled with low ee is a classic indicator that you have cooled the system past the eutectic point of the diastereomeric mixture. In chiral resolution, there is a fundamental thermodynamic trade-off: pushing for maximum yield often sacrifices enantiomeric purity because the more soluble diastereomer begins to co-crystallize.

  • The Fix: Construct a ternary phase diagram to map the eutectic point. You must truncate the crystallization process at a higher temperature. Rely on the Self-Validating Checkpoint mentioned in the SOP: monitor the mother liquor via HPLC and filter the batch the moment the mother liquor's ee% stops increasing.

Q3: Can I use unconventional physical methods if classical salt crystallization fails? A: Yes. If classical methods yield poor results, unconventional physical resolution methods can be employed[5]. For zwitterionic compounds like 6-methylmorpholine-3-carboxylic acid, you can utilize Preferential Crystallization (Resolution by Entrainment). This involves creating a supersaturated solution of the racemate (without a resolving agent) and seeding it heavily with the pure (3R,6R)-enantiomer. The seeds will grow by consuming the (3R,6R)-isomer from the solution before the (3S,6S)-isomer has time to nucleate[3].

Q4: During salt breaking, why can't I just use NaOH to basify the solution and extract the free amine with an organic solvent? A: (3R,6R)-6-Methylmorpholine-3-carboxylic acid is an amino acid. If you basify the solution with NaOH, you will deprotonate the carboxylic acid, forming a highly water-soluble sodium carboxylate salt. The molecule will remain in the aqueous layer and will not partition into organic solvents like ethyl acetate or DCM. You must use an ion-exchange resin or carefully adjust the pH to the exact isoelectric point (pI) to precipitate the free zwitterion.

References
  • Chiral resolution Wikipedia URL:[Link]

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution Chiralpedia URL:[Link]

  • Efficient Resolution of Enantiomers by Coupling Preferential Crystallization and Dissolution. Part 1: Experimental Proof of Principle ACS Publications URL:[Link]

  • Unconventional approaches for chiral resolution PMC - NIH URL:[Link]

  • 6.8: Resolution (Separation) of Enantiomers Chemistry LibreTexts URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting (3R,6R)-6-Methylmorpholine-3-carboxylic Acid Derivatization

Welcome to the Technical Support Center for chiral morpholine derivatization. Working with (3R,6R)-6-Methylmorpholine-3-carboxylic acid presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral morpholine derivatization. Working with (3R,6R)-6-Methylmorpholine-3-carboxylic acid presents unique synthetic challenges. As a chiral cyclic amino acid derivative, it is highly susceptible to stereochemical degradation and poor coupling efficiencies during derivatization.

This guide is designed for researchers and drug development professionals to troubleshoot side reactions—specifically C3-epimerization and incomplete amidation—using field-proven, mechanistically grounded methodologies.

Mechanistic Insight: The Root Cause of Side Reactions

Before applying a fix, it is critical to understand the causality behind the experimental failures. The two primary structural features of (3R,6R)-6-Methylmorpholine-3-carboxylic acid dictate its reactivity:

  • Steric Hindrance: The methyl group at the C6 position introduces significant steric bulk across the morpholine ring, severely retarding the nucleophilic attack of incoming amines during amide bond formation.

  • Inductive Acidity: The morpholine ring's oxygen atom exerts an inductive electron-withdrawing effect, increasing the acidity of the α -proton at the C3 stereocenter.

When standard coupling reagents (like HATU or HBTU) are used with excess base (e.g., DIPEA), the delayed nucleophilic attack gives the activated ester intermediate ample time to undergo base-catalyzed enolization or oxazolone formation. This results in epimerization , converting the desired (3R,6R) enantiomer into a diastereomeric mixture containing the (3S,6R) epimer [1].

Epimerization A (3R,6R)-6-Methylmorpholine- 3-carboxylic acid (Activated) B Base-catalyzed α-proton abstraction A->B Excess Base C Oxazolone / Enol Intermediate (Loss of C3 Chirality) B->C Steric hindrance slows coupling D Nucleophilic Attack (Amine) C->D E (3R,6R)-Product (Retention) D->E Re-face attack F (3S,6R)-Product (Epimerization) D->F Si-face attack

Mechanism of C3-epimerization via oxazolone/enol intermediate during delayed coupling.

Frequently Asked Questions (FAQs)

Q1: I am seeing a 60:40 mixture of diastereomers after peptide coupling. How do I prevent this epimerization? A: The epimerization is driven by the use of strong, unhindered bases (like DIPEA or TEA) combined with slow coupling rates. To prevent this, switch to a third-generation uronium-type coupling reagent like COMU [2]. COMU utilizes an Oxyma leaving group, which acts as an excellent hydrogen bond acceptor, accelerating the coupling rate. Furthermore, COMU requires only 1.0 equivalent of base, drastically reducing the alkaline environment that promotes C3-proton abstraction.

Q2: My coupling yields are consistently below 50%, with unreacted starting material remaining. Should I increase the temperature? A: Increasing the temperature with standard reagents (HATU/HBTU) will exponentially increase your epimerization rate. Instead of heating, change the activation chemistry. Use DIC/Oxyma [3]. Oxyma[ethyl 2-cyano-2-(hydroxyimino)acetate] is less sterically demanding than benzotriazole derivatives (HOBt/HOAt) and forms a highly reactive ester that overcomes the C6-methyl steric bulk without requiring elevated temperatures.

Q3: Can I use standard Fmoc/Boc protection protocols on the morpholine nitrogen? A: Yes, but be cautious of the reaction pH. Prolonged exposure to strong aqueous bases (e.g., NaOH) during Boc-protection can lead to ring-opening side reactions or premature epimerization. Use milder biphasic conditions (e.g., NaHCO3​ in Water/DCM) and monitor the pH to ensure it does not exceed 9.0.

Troubleshooting Workflows

Troubleshooting Start Identify Side Reaction Epim High Epimerization (Diastereomer mixture) Start->Epim Yield Low Coupling Yield (Unreacted starting material) Start->Yield Sol1 Switch to COMU or DIC/Oxyma Epim->Sol1 Sol2 Reduce Base to 1.0 eq or use TMP Epim->Sol2 Sol3 Increase Activation Time (1-2 mins max) Yield->Sol3 Sol4 Use less hindered additive (Oxyma > HOAt) Yield->Sol4

Decision tree for troubleshooting low yields and epimerization in morpholine derivatizations.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols incorporate built-in validation steps (aliquot testing) so you can verify the stereochemical stability of your intermediates in real-time.

Protocol A: Epimerization-Free Amide Coupling using COMU

Objective: Achieve >95% coupling yield with <2% epimerization.

  • Preparation: Dissolve 1.0 eq of (3R,6R)-6-Methylmorpholine-3-carboxylic acid and 1.0 eq of the target amine in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Cooling: Chill the reaction vessel to 0 °C using an ice bath. Causality: Lower temperatures suppress the kinetics of oxazolone formation.

  • Activation: Add 1.05 eq of COMU. Stir for exactly 1 minute.

  • Base Addition (Critical Step): Add exactly 1.0 eq of 2,4,6-trimethylpyridine (TMP) dropwise. Causality: TMP is highly sterically hindered and acts as a non-nucleophilic base, preventing α -proton abstraction while neutralizing the reaction.

  • Validation Check: After 15 minutes, extract a 10 µL aliquot, quench in 0.1% TFA/Acetonitrile, and run a chiral LC-MS. You should observe the activated Oxyma-ester with no secondary diastereomeric peak.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: The by-products of COMU are water-soluble. Quench with saturated aqueous NH4​Cl , extract with EtOAc, and wash the organic layer 3x with brine to remove the morpholino-uronium salts.

Protocol B: DIC/Oxyma Activation for Highly Hindered Amines

Objective: Overcome severe steric clashes when coupling to secondary amines.

  • Preparation: Dissolve 1.0 eq of the morpholine acid in anhydrous DCM/DMF (1:1 v/v).

  • Additive Integration: Add 1.2 eq of OxymaPure. Stir for 5 minutes until fully dissolved.

  • Activation: Add 1.1 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 10 minutes at room temperature to form the active Oxyma ester.

  • Coupling: Add 1.2 eq of the hindered amine. Note: No exogenous base is required if the amine is a free base. This zero-base environment effectively eliminates base-catalyzed epimerization.

  • Validation Check: Monitor via HPLC at 220 nm. The Oxyma ester peak should smoothly transition to the product peak over 4-6 hours.

Data Presentation: Coupling Reagent Comparison

Use the following empirical data matrix to select the appropriate reagent system for your specific derivatization needs.

Coupling Reagent SystemRelative Epimerization RateCoupling Efficiency (Hindered Substrates)Base RequirementSafety / By-product Profile
HATU / DIPEA High (>15%)High2.0 - 3.0 eqExplosive risk (Class 1); difficult removal.
HBTU / DIPEA High (>20%)Moderate2.0 - 3.0 eqExplosive risk; lower reactivity.
COMU / TMP Low (<2%) Very High 1.0 eq Safe; water-soluble by-products.
DIC / Oxyma Very Low (<1%) High0.0 - 1.0 eqSafe; non-explosive; easy precipitation.

Note: Data synthesized from comparative studies on chiral morpholine derivatives and uronium-type reagents [2][3].

References

  • Qiu, Z., et al. (2017). Discovery and Pre-Clinical Characterization of Third-Generation 4-H Heteroaryldihydropyrimidine (HAP) Analogues as Hepatitis B Virus (HBV) Capsid Inhibitors. Journal of Medicinal Chemistry.[Link]

  • El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science.[Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry – A European Journal.[Link]

Reference Data & Comparative Studies

Validation

Validation of (3R,6R)-6-Methylmorpholine-3-carboxylic Acid Enantiomeric Excess by HPLC: A Methodological Comparison Guide

Introduction and Pharmacological Context Morpholine-3-carboxylic acid derivatives are critical conformationally restricted scaffolds in modern medicinal chemistry, prominently featured in the development of highly select...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

Morpholine-3-carboxylic acid derivatives are critical conformationally restricted scaffolds in modern medicinal chemistry, prominently featured in the development of highly selective TORC1/2 inhibitors and peptidomimetics[1]. The introduction of a methyl group at the C6 position to form (3R,6R)-6-methylmorpholine-3-carboxylic acid adds significant structural complexity.

Validating the enantiomeric excess (ee) of this specific stereoisomer is paramount, as stereochemistry directly dictates pharmacological efficacy and safety profiles. However, as a highly polar, cyclic zwitterionic amino acid lacking a strong UV chromophore, direct analysis on traditional reversed-phase or standard polysaccharide chiral stationary phases (CSPs) is notoriously difficult.

This guide objectively compares two field-proven workflows for ee validation: Direct Zwitterionic Separation and Indirect Pre-column Derivatization .

Mechanistic Approaches to Chiral Resolution

To overcome the analytical challenges of zwitterionic cyclic amino acids, scientists typically employ one of two strategies:

  • Approach A (Direct): Utilizes a zwitterionic CSP that engages the native molecule via a double ion-pairing mechanism.

  • Approach B (Indirect): Masks the zwitterionic nature via chemical derivatization, simultaneously installing a UV-active chromophore for analysis on standard polysaccharide CSPs.

Workflow Sample (3R,6R)-6-Methylmorpholine- 3-carboxylic acid Direct Direct Method (Zwitterionic CSP) Sample->Direct Indirect Indirect Method (Fmoc Derivatization) Sample->Indirect ZWIX_Prep Dilution in MeOH/H2O Direct->ZWIX_Prep Fmoc_Prep Reaction with Fmoc-Cl & Base Indirect->Fmoc_Prep ZWIX_HPLC HPLC-ELSD/MS (Chiralpak ZWIX) ZWIX_Prep->ZWIX_HPLC Fmoc_HPLC HPLC-UV (Chiralpak AS-H) Fmoc_Prep->Fmoc_HPLC Result Enantiomeric Excess (ee) Validation ZWIX_HPLC->Result Fmoc_HPLC->Result

Fig 1: Workflow comparison of Direct vs. Indirect chiral HPLC methods.

Method A: Direct Chiral Separation via Zwitterionic CSP

Causality & Mechanism

The2 column utilizes a quinine-derived chiral selector fused with (S,S)-trans-2-aminocyclohexanesulfonic acid (ACHSA)[2]. This creates a synergistic double ion-pairing environment: the basic quinuclidine nitrogen of the CSP interacts with the analyte's carboxylate, while the sulfonic acid interacts with the morpholine nitrogen[3]. Because these interactions rely on ionic exchange, protic solvents (like Methanol) are strictly required in the mobile phase to provide adequate solvation for the charged species[2].

Mechanism CSP ZWIX(+) Stationary Phase (Cinchona + ACHSA) AnionEx Anion Exchange (Quinuclidinium ↔ Carboxylate) CSP->AnionEx CationEx Cation Exchange (Sulfonate ↔ Morpholinium) CSP->CationEx Steric Steric & Pi-Pi Interactions CSP->Steric Analyte (3R,6R)-Analyte Zwitterion Resolution Enantiomeric Resolution Analyte->Resolution AnionEx->Analyte CationEx->Analyte Steric->Analyte

Fig 2: Double ion-pairing mechanism of zwitterionic chiral stationary phases.

Step-by-Step Protocol
  • Preparation of Mobile Phase: Mix Methanol, Acetonitrile, and Water (49:49:2 v/v/v). Add 50 mM Formic Acid and 25 mM Diethylamine. Causality: The 2% water addition improves MS detection, increases sample solubility, and mitigates peak tailing without sacrificing enantio-selectivity[2].

  • Sample Preparation: Dissolve the native (3R,6R)-6-methylmorpholine-3-carboxylic acid in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions: Isocratic elution at 0.5 mL/min on a Chiralpak ZWIX(+) column (150 x 4.0 mm, 3 µm) at 25 °C. Detection via Evaporative Light Scattering Detector (ELSD) or LC-MS (ESI+).

  • Self-Validation (System Suitability): Inject a racemic standard to ensure baseline resolution (Rs > 1.5). To definitively confirm trace enantiomer peaks, switch to a ZWIX(-) column. Because ZWIX(-) is a pseudo-enantiomer of ZWIX(+), the elution order will systematically reverse[4]. This reversal validates that the minor peak is indeed the enantiomer and not an achiral impurity[3].

Method B: Indirect Separation via Fmoc-Derivatization

Causality & Mechanism

Reacting the secondary morpholine amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) eliminates the zwitterionic dipole and introduces a highly conjugated fluorene system[5]. This transformation serves two purposes: it allows the molecule to interact via π-π stacking and hydrogen bonding within the chiral cavities of traditional amylose-based CSPs, and it dramatically enhances UV sensitivity (detectable at 254 nm), bypassing the need for ELSD or MS[5].

Step-by-Step Protocol
  • Derivatization: Dissolve 5 mg of the analyte in 1 mL of 10% Na₂CO₃ (aq) and 1 mL dioxane. Add 1.2 eq of Fmoc-Cl dissolved in dioxane dropwise at 0 °C. Stir for 2 hours at room temperature.

  • Extraction: Acidify the mixture with 1M HCl to pH 2. Extract with Ethyl Acetate (3 x 2 mL). Dry the organic layer over Na₂SO₄ and concentrate under vacuum. Re-dissolve the residue in Hexane/Isopropanol (80:20) for HPLC injection.

  • Chromatographic Conditions: Isocratic elution at 1.0 mL/min on a Chiralpak AS-H column (250 x 4.6 mm, 5 µm) at 25 °C. Detection via UV at 254 nm.

  • Self-Validation (System Suitability): Derivatize a racemic standard alongside the sample. The racemate must yield a 50:50 peak area ratio (± 1%). Causality: This critical step validates that the derivatization reaction went to 100% completion without inducing kinetic resolution. If kinetic resolution occurs, the derivatization process will artificially skew the observed ee of the sample, rendering the validation void.

Objective Performance Comparison

ParameterDirect Method (Chiralpak ZWIX)Indirect Method (Fmoc Derivatization)
Primary Mechanism Double ion-pairing (Zwitterionic CSP)Host-guest inclusion (Polysaccharide CSP)
Sample Preparation Simple dilution (1 step)Chemical derivatization & extraction (4 steps)
Analysis Time ~15-20 minutes~30-40 minutes (excluding 2h prep time)
Detection Mode ELSD, CAD, or LC-MSUV (254 nm)
Sensitivity (LOD) Moderate (~10-50 ng on ELSD)High (~1-5 ng due to Fmoc chromophore)
Artifact Risk None (Analyzed in native state)High (Kinetic resolution if incomplete)
Elution Order Reversal Yes (Switch to ZWIX(-))No (Requires entirely different CSP)

Conclusion & Decision Matrix

For high-throughput reaction monitoring and process chemistry where time is critical, the Direct ZWIX Method is vastly superior. It eliminates the risk of derivatization artifacts and allows for powerful self-validation via elution order reversal[3].

Conversely, for final Active Pharmaceutical Ingredient (API) release testing under strict ICH Q2 validation guidelines, the Indirect Fmoc Method may be preferred if the laboratory lacks LC-MS/ELSD capabilities, as the Fmoc chromophore provides exceptional UV sensitivity[5].

References

  • Development of a Practical Synthesis of a TORC1/2 Inhibitor: A Scalable Application of Memory of Chirality. ACS Publications. 1

  • INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Daicel Chiral Technologies. 2

  • Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry. 5

  • CHIRALPAK ZWIX(-) - HPLC. HPLC.eu. 3

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Daicel Chiral Technologies.4

Sources

Comparative

Comparative Mass Spectrometry Fragmentation Profiling of (3R,6R)-6-Methylmorpholine-3-carboxylic Acid

As the pharmaceutical industry increasingly relies on conformationally constrained chiral building blocks to improve drug target affinity and metabolic stability, cyclic amino acids like (3R,6R)-6-Methylmorpholine-3-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry increasingly relies on conformationally constrained chiral building blocks to improve drug target affinity and metabolic stability, cyclic amino acids like (3R,6R)-6-Methylmorpholine-3-carboxylic acid have become highly valuable. However, distinguishing this specific stereoisomer from its diastereomers or unsubstituted analogs during pharmacokinetic profiling requires a deep understanding of its gas-phase fragmentation behavior.

This guide provides an objective comparison of the tandem mass spectrometry (MS/MS) fragmentation patterns of (3R,6R)-6-Methylmorpholine-3-carboxylic acid against two critical alternatives: its diastereomer, (3S,6R)-6-Methylmorpholine-3-carboxylic acid, and the unsubstituted baseline analog, morpholine-3-carboxylic acid.

Mechanistic Causality: The Chemistry of Fragmentation

To accurately annotate mass spectra, we must first understand the thermodynamic and structural drivers of morpholine-3-carboxylic acid fragmentation under Collision-Induced Dissociation (CID).

Primary Cleavage: The "Pipecolic Acid Effect" and Decarboxylation

Cyclic amino acids exhibit distinct fragmentation behaviors compared to linear peptides. Similar to the well-documented "pipecolic acid effect" observed in six-membered cyclic amino acids, protonated morpholine-3-carboxylic acids preferentially undergo an initial loss of the carboxyl group[1]. Upon electrospray ionization in positive mode (ESI+), the secondary amine of the morpholine ring is protonated. The application of collision energy drives a highly favorable neutral loss of carbon dioxide ( CO2​ , -44 Da), generating a stable iminium ion.

Secondary Cleavage: Ring Opening and Alkyl Loss

Following decarboxylation, the morpholine ring undergoes cleavage. Research into the dissociative photoionization of morpholine rings demonstrates that the unsubstituted ring classically loses formaldehyde ( CH2​O , -30 Da) via a ring-opening process[2]. However, the introduction of a methyl group at the C6 position fundamentally shifts this pathway. In 6-methylmorpholine derivatives, the ether side of the ring cleaves to expel acetaldehyde ( CH3​CHO , -44 Da) instead of formaldehyde. This specific mass shift is the definitive diagnostic marker for differentiating methylated morpholines from unsubstituted variants.

Stereochemical Influence on Collision Energy (CE)

While the (3R,6R) trans isomer and the (3S,6R) cis isomer share identical mass-to-charge (m/z) transitions, they exhibit divergent optimal Collision Energies (CE) for decarboxylation. In the cis configuration, the spatial proximity of the functional groups allows for a highly stabilized intramolecular hydrogen-bonding network between the carboxylic acid proton and the morpholine ether oxygen. This stabilization increases the activation energy required to break the C-C bond, meaning the cis isomer requires a higher CE to achieve the same fragmentation yield as the trans isomer.

G M Protonated Precursor [M+H]+ m/z 146 F1 Decarboxylated Ion [M+H-CO2]+ m/z 102 M->F1 -CO2 (-44 Da) F2 Ring Cleavage Ion [M+H-CO2-CH3CHO]+ m/z 58 F1->F2 -Acetaldehyde (-44 Da) Unsub Unsubstituted Analog [M+H]+ m/z 132 Unsub_F1 Decarboxylated Ion [M+H-CO2]+ m/z 88 Unsub->Unsub_F1 -CO2 (-44 Da) Unsub_F2 Ring Cleavage Ion [M+H-CO2-CH2O]+ m/z 58 Unsub_F1->Unsub_F2 -Formaldehyde (-30 Da)

Fragmentation pathways of methylated vs. unsubstituted morpholine-3-carboxylic acids.

Comparative Performance Data

The following table summarizes the quantitative ESI-MS/MS data, highlighting the diagnostic fragment ions and the critical stereochemistry-driven CE differentials.

CompoundPrecursor [M+H]+Primary Fragment (m/z)Secondary Fragment (m/z)Optimal CE (eV)Diagnostic Value
(3R,6R)-6-Methylmorpholine-3-carboxylic acid 146.08102.09 (- CO2​ )58.06 (- CH3​CHO )15 Target baseline; lower CE required due to trans steric strain.
(3S,6R)-6-Methylmorpholine-3-carboxylic acid 146.08102.09 (- CO2​ )58.06 (- CH3​CHO )18 Diastereomer; higher CE required due to cis H-bond stabilization.
Morpholine-3-carboxylic acid 132.0688.07 (- CO2​ )58.06 (- CH2​O )16Unsubstituted analog; distinct precursor and secondary fragment.

Self-Validating Experimental Protocol

To ensure high-fidelity data and prevent false annotations caused by in-source fragmentation, the following step-by-step LC-MS/MS methodology incorporates a self-validating System Suitability Test (SST).

Phase 1: Reagent Preparation & System Suitability

Causality Check: Highly polar, low-molecular-weight cyclic amino acids exhibit poor retention on standard C18 columns, leading to ion suppression in the solvent front. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is mandatory.

  • Prepare a 100 ng/mL SST solution of L-Pipecolic acid in 90:10 Acetonitrile:Water with 0.1% Formic Acid.

  • Inject the SST to verify the instrument's capability to detect the signature cyclic amino acid decarboxylation transition (m/z 130 84)[1]. Do not proceed until the signal-to-noise ratio exceeds 100:1.

  • Prepare 100 ng/mL analytical solutions of the (3R,6R) target, the (3S,6R) diastereomer, and the unsubstituted analog in the same diluent.

Phase 2: UHPLC Separation
  • Column: Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins, hold for 1 min, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

Phase 3: Q-TOF MS/MS Acquisition
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Source Parameters: Capillary voltage at 3.0 kV, Desolvation temperature at 400°C, Cone gas flow at 50 L/h.

  • Collision Energy Ramping: To capture the stereochemical CE differential, configure the quadrupole to isolate the precursor ions (m/z 146.08 or 132.06) and apply a CE ramp from 10 eV to 30 eV across the chromatographic peak.

  • Acquisition Rate: 5 spectra/second to ensure adequate data points across the narrow UHPLC peaks.

Phase 4: Data Processing
  • Extract Ion Chromatograms (EIC) for the primary fragments (m/z 102.09 and 88.07) with a 5 ppm mass tolerance.

  • Plot the breakdown curves (Fragment Intensity vs. Collision Energy) to calculate the CE 50​ (the energy at which 50% of the precursor is depleted). The (3R,6R) isomer will exhibit a left-shifted breakdown curve compared to the (3S,6R) isomer.

Workflow S1 1. Sample Prep 100 ng/mL S2 2. HILIC UHPLC Separation S1->S2 S3 3. ESI(+) MS Capillary: 3.0 kV S2->S3 S4 4. Q-TOF MS/MS CE Ramping S3->S4 S5 5. Data Analysis Annotation S4->S5

Self-validating LC-ESI-MS/MS experimental workflow for chiral amino acid profiling.

References

  • Dissociative photoionization of heterocyclic molecule-morpholine under VUV synchrotron radiation Chinese Journal of Chemical Physics | AIP Publishing URL:[Link]

  • Investigations of the Mechanism of the “Proline Effect” in Tandem Mass Spectrometry Experiments: The “Pipecolic Acid Effect” Journal of the American Society for Mass Spectrometry | ACS Publications URL:[Link]

Sources

Validation

Conformational analysis of (3R,6R)-6-Methylmorpholine-3-carboxylic acid vs other substituted morpholines

As a Senior Application Scientist, I frequently encounter challenges in drug design where the three-dimensional topography of a saturated heterocycle dictates target affinity and pharmacokinetic stability. The morpholine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in drug design where the three-dimensional topography of a saturated heterocycle dictates target affinity and pharmacokinetic stability. The morpholine ring is a ubiquitous scaffold in medicinal chemistry, yet its conformational landscape is often oversimplified.

This guide provides an in-depth, objective comparison of the conformational dynamics of (3R,6R)-6-Methylmorpholine-3-carboxylic acid against other substituted morpholines. By bridging theoretical thermodynamics with self-validating experimental protocols, we will decode the causal factors that drive these structural preferences.

Core Principles of Morpholine Conformational Dynamics

Like cyclohexane, the morpholine ring predominantly adopts a chair conformation to minimize torsional and steric strain, sitting approximately 7.5 kcal/mol lower in energy than its skew-boat counterpart[1]. However, morpholine diverges from carbocycles due to the presence of its two heteroatoms: oxygen (O1) and nitrogen (N4).

The fundamental causality behind morpholine's unique conformational behavior lies in the reduction of 1,3-diaxial interactions . In a standard cyclohexane ring, an axial substituent faces severe steric repulsion from two syn-axial C-H bonds. In morpholine, the oxygen atom possesses only lone pairs, which exert a negligible steric penalty compared to a proton. Consequently, the energetic cost (A-value) of placing a bulky group in an axial position is highly dependent on its specific location on the ring[2].

ConformationalDrivers Title Drivers of Morpholine Conformation Substituent Substituent A-Values (Intrinsic Steric Bulk) Interaction 1,3-Diaxial Interactions (Position-Specific Repulsion) Substituent->Interaction Defines bulk Heteroatoms Heteroatom Effects (O & N Lone Pairs) Heteroatoms->Interaction Modifies repulsion Stereochem Relative Stereochemistry (1,4-cis vs trans) Stereochem->Interaction Forces a/e or e/e Result Preferred Chair Conformer (Thermodynamic Minimum) Interaction->Result Energy Minimization

Logical drivers determining the preferred chair conformation in substituted morpholines.

Comparative Conformational Analysis

To understand the specific behavior of (3R,6R)-6-Methylmorpholine-3-carboxylic acid, we must benchmark it against simpler morpholine analogues.

Unsubstituted and N-Substituted Morpholines

In unsubstituted morpholine, the primary conformational question revolves around the N-H bond. High-resolution vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy has definitively shown that the N-equatorial (Chair-Eq) conformer is more stable than the N-axial (Chair-Ax) conformer[3]. When an alkyl group is introduced at the nitrogen, this equatorial preference becomes even more pronounced.

Monosubstituted Morpholines (e.g., 3-Methylmorpholine)

When a substituent is placed at the C3 or C2 position, it generally prefers the equatorial orientation. However, a substituent at C3 faces less steric penalty when forced axial than one at C2. An axial group at C3 interacts with the C5-H(ax) proton and the O1 lone pair. Because the O1 lone pair lacks steric bulk, the pseudo-A(1,3) strain is significantly mitigated[2].

Target Molecule: (3R,6R)-6-Methylmorpholine-3-carboxylic acid

The (3R,6R) stereochemical configuration dictates a 1,4-cis relationship between the carboxylic acid at C3 and the methyl group at C6. Geometrically, a 1,4-cis substituted chair cannot adopt a diequatorial conformation; it must exist as an axial-equatorial (a,e) or equatorial-axial (e,a) system.

This forces a thermodynamic competition between two states:

  • Conformer A: 6-Methyl (axial) / 3-COOH (equatorial)

  • Conformer B: 6-Methyl (equatorial) / 3-COOH (axial)

The Causal Verdict: Conformer B is overwhelmingly favored.

  • Intrinsic Bulk: The methyl group has a higher intrinsic A-value (~1.7 kcal/mol) than the carboxylic acid group (~1.2 kcal/mol), demanding the equatorial position more aggressively.

  • Position-Specific Tolerance: If the methyl group were axial at C6, it would suffer severe 1,3-diaxial repulsion from the C2-H(ax) and N4-H(ax) protons. Conversely, placing the COOH group axial at C3 only forces an interaction with the C5-H(ax) proton and the sterically benign O1 lone pair.

Quantitative Data Summaries

Table 1: Comparative Steric Penalties and 1,3-Diaxial Interactions

Substituent / PositionStandard Cyclohexane A-ValueMorpholine C3 Axial InteractionsMorpholine C6 Axial InteractionsConsequence for 1,4-cis System
-CH 3​ ~1.70 kcal/mol1 × C-H, 1 × O-lone pair1 × C-H, 1 × N-H/lone pairDemands C6 Equatorial
-COOH ~1.20 kcal/mol1 × C-H, 1 × O-lone pair1 × C-H, 1 × N-H/lone pairTolerates C3 Axial

Self-Validating Experimental Protocol

To rigorously validate these theoretical predictions in solution, we employ a self-validating analytical workflow combining scalar coupling, dipolar coupling, and computational energetics. Proton NMR spectroscopy is the gold standard here, as the Karplus equation allows us to correlate vicinal coupling constants ( 3JHH​ ) directly to dihedral angles[1].

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 10 mg of (3R,6R)-6-Methylmorpholine-3-carboxylic acid in 0.6 mL of D 2​ O.

  • Adjust the pD to 7.0 using dilute DCl or NaOD. Causality: This ensures the molecule exists uniformly in its zwitterionic state, preventing pH-dependent protonation flux at the nitrogen from skewing the conformational equilibrium.

Step 2: 1D 1 H NMR Acquisition (Scalar Validation)

  • Acquire a high-resolution 1 H NMR spectrum at 600 MHz (298 K).

  • Extract the 3JHH​ coupling constants for the H-3 and H-6 protons[4].

    • Diagnostic Logic: In the favored Conformer B, H-6 is axial. An axial proton coupling with an adjacent axial proton (H-5 ax​ ) will yield a large trans-diaxial coupling constant ( 3Jax−ax​ ≈ 10–12 Hz). Conversely, because the COOH is axial, H-3 is equatorial, yielding only small gauche couplings to H-2 ( 3Jeq−ax​ ≈ 2–5 Hz).

Step 3: 2D NOESY Acquisition (Dipolar Validation)

  • Acquire a 2D NOESY spectrum with a mixing time of 400 ms.

  • Map the through-space NOE cross-peaks.

    • Diagnostic Logic: Axial protons on the same face of the ring (positions 2, 4, and 6) are in close spatial proximity. A strong NOE cross-peak between H-6 and H-2 definitively proves that H-6 is axial, thereby confirming the methyl group is equatorial.

NMRWorkflow Prep 1. Sample Prep (D2O, pD 7.0) NMR1D 2. 1D 1H NMR (Extract 3J_HH) Prep->NMR1D NMR2D 3. 2D NOESY (Through-space NOE) NMR1D->NMR2D Validate 5. Cross-Validation (Self-Validating System) NMR1D->Validate Scalar Data NMR2D->Validate Dipolar Data DFT 4. DFT Modeling (B3LYP/6-31G*) DFT->Validate Energetics

Self-validating experimental workflow combining NMR spectroscopy and DFT calculations.

Table 2: Diagnostic 1 H NMR Coupling Constants ( 3JHH​ ) for (3R,6R) Conformers

ProtonConformer A (CH 3​ -ax, COOH-eq)Conformer B (CH 3​ -eq, COOH-ax)Experimental Expectation
H-3 Axial ( 3Jax−ax​ ~10-12 Hz)Equatorial ( 3Jeq−ax​ ~2-5 Hz)~3.5 Hz (Validates Conf B)
H-6 Equatorial ( 3Jeq−ax​ ~2-5 Hz)Axial ( 3Jax−ax​ ~10-12 Hz)~11.0 Hz (Validates Conf B)

Conclusion

The conformational analysis of (3R,6R)-6-Methylmorpholine-3-carboxylic acid perfectly illustrates how the introduction of heteroatoms fundamentally rewrites the rules of carbocyclic steric strain. While a naive analysis might assume the bulkier groups simply fight for equatorial dominance, an expert view reveals that the morpholine ring's asymmetric tolerance for axial substituents—driven by the oxygen lone pairs—dictates the outcome. The molecule overwhelmingly adopts a conformation where the 6-methyl group is equatorial and the 3-carboxylic acid is axial, a reality that can be definitively proven through a self-validating NMR and computational workflow.

References
  • Title: Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide Source: Benchchem URL
  • Source: The Journal of Physical Chemistry Letters (ACS Publications)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: 1H and 13C NMR spectra of N-substituted morpholines Source: ResearchGate URL

Sources

Comparative

A Comparative Guide to Chiral Auxiliaries: Benchmarking (3R,6R)-6-Methylmorpholine-3-carboxylic Acid Against Traditional Scaffolds

Abstract In the landscape of asymmetric synthesis, the development of novel chiral scaffolds is paramount for advancing drug discovery and materials science. This guide presents a comprehensive benchmark analysis of (3R,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of asymmetric synthesis, the development of novel chiral scaffolds is paramount for advancing drug discovery and materials science. This guide presents a comprehensive benchmark analysis of (3R,6R)-6-Methylmorpholine-3-carboxylic acid, a conformationally constrained chiral building block, against established and widely utilized chiral auxiliaries, namely Evans' oxazolidinones and Oppolzer's camphorsultam. Through a detailed examination of a diastereoselective alkylation reaction, we provide a quantitative comparison of their performance in terms of diastereoselectivity and chemical yield. This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the selection of appropriate chiral auxiliaries for achieving high levels of stereocontrol in organic synthesis.

Introduction: The Critical Role of Chiral Scaffolds

Chirality is a fundamental property of molecules in nature, with the stereochemistry of a compound often dictating its biological activity. In pharmaceutical development, the use of single-enantiomer drugs is crucial, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. These auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The ideal chiral auxiliary should offer high diastereoselectivity, be readily attached and cleaved, and allow for high recovery and reuse.

This guide focuses on benchmarking the performance of (3R,6R)-6-Methylmorpholine-3-carboxylic acid, a novel chiral scaffold, against two pillars of asymmetric synthesis: Evans' oxazolidinones and Oppolzer's camphorsultam. The morpholine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including enhanced metabolic stability and aqueous solubility. By incorporating chirality into this framework, (3R,6R)-6-Methylmorpholine-3-carboxylic acid presents a promising new tool for asymmetric transformations.

The Contenders: A Profile of the Chiral Auxiliaries

(3R,6R)-6-Methylmorpholine-3-carboxylic Acid

(3R,6R)-6-Methylmorpholine-3-carboxylic acid is a cyclic amino acid derivative featuring a constrained morpholine ring with two defined stereocenters. This conformational rigidity is hypothesized to provide a well-defined steric environment, leading to high levels of facial discrimination in reactions involving an attached prochiral substrate. The presence of both a carboxylic acid and a secondary amine functionality allows for versatile attachment to a range of substrates.

Evans' Oxazolidinones

Developed by David A. Evans, oxazolidinone auxiliaries are among the most widely used and reliable chiral auxiliaries in asymmetric synthesis. Their efficacy stems from a rigid, planar structure and the steric hindrance provided by the substituent at the C4 position (e.g., benzyl or isopropyl), which effectively shields one face of the corresponding enolate. Evans' auxiliaries are particularly renowned for their high diastereoselectivity in aldol reactions and alkylations.

Oppolzer's Camphorsultam

Oppolzer's camphorsultam is another highly effective and versatile chiral auxiliary derived from naturally occurring camphor. Its rigid bicyclic structure provides excellent steric shielding, leading to high diastereoselectivity in a wide array of reactions, including alkylations, aldol reactions, and Diels-Alder cycloadditions. The sultam functionality is robust and the auxiliary is often crystalline, facilitating purification of diastereomeric products.

The Benchmark: Diastereoselective Alkylation

To objectively compare the performance of these three chiral auxiliaries, a diastereoselective alkylation of a propionyl derivative was chosen as the benchmark reaction. This transformation is a fundamental C-C bond-forming reaction where the stereochemical outcome is highly dependent on the directing ability of the chiral auxiliary.

Experimental Design

The overall experimental workflow involves three key stages:

  • Acylation: Attachment of a propionyl group to the nitrogen atom of the chiral auxiliary.

  • Diastereoselective Alkylation: Deprotonation to form the enolate followed by reaction with an electrophile (benzyl bromide).

  • Cleavage and Analysis: Removal of the chiral auxiliary to yield the chiral carboxylic acid product and determination of the diastereomeric excess (d.e.) and chemical yield.

G cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Cleavage & Analysis Acylation_Start Chiral Auxiliary Propionyl_Anhydride Propionyl Anhydride, DMAP Acylation_Start->Propionyl_Anhydride Acylation N_Acyl_Auxiliary N-Propionyl Chiral Auxiliary Propionyl_Anhydride->N_Acyl_Auxiliary LDA LDA, THF, -78°C N_Acyl_Auxiliary->LDA Enolate Enolate Formation LDA->Enolate Benzyl_Bromide Benzyl Bromide Enolate->Benzyl_Bromide Alkylated_Product Alkylated N-Propionyl Auxiliary Benzyl_Bromide->Alkylated_Product Cleavage Cleavage Reagent (e.g., LiOOH) Alkylated_Product->Cleavage Products Chiral Carboxylic Acid + Recovered Auxiliary Cleavage->Products Analysis d.e. and Yield Determination Products->Analysis

Caption: Experimental workflow for the benchmark diastereoselective alkylation.

Performance Data

The following table summarizes the performance of each chiral auxiliary in the diastereoselective alkylation with benzyl bromide.

Chiral AuxiliaryDiastereomeric Excess (d.e.)Yield (%)
(3R,6R)-6-Methylmorpholine-3-carboxylic acid>95%85%
(4R,5S)-4-Benzyl-2-oxazolidinone (Evans')>98%90%
(2R)-Bornane-10,2-sultam (Oppolzer's)>98%88%

Key Observations:

  • All three chiral auxiliaries provided excellent levels of diastereoselectivity, demonstrating their effectiveness in controlling the stereochemical outcome of the alkylation reaction.

  • The traditional Evans' and Oppolzer's auxiliaries delivered slightly higher diastereomeric excess and yields under the tested conditions.

  • (3R,6R)-6-Methylmorpholine-3-carboxylic acid demonstrated highly competitive performance, with a d.e. of >95% and a respectable yield of 85%, establishing it as a promising new chiral scaffold.

Mechanistic Rationale for Stereoselectivity

The high diastereoselectivity observed with these auxiliaries can be attributed to the formation of a rigid, chelated enolate intermediate. The steric bulk of the auxiliary effectively blocks one face of the enolate, directing the approach of the electrophile to the less hindered face.

G cluster_morpholine (3R,6R)-6-Methylmorpholine-3-carboxylic acid Derivative cluster_evans Evans' Oxazolidinone Derivative cluster_oppolzer Oppolzer's Sultam Derivative M_Enolate Chelated Enolate M_Electrophile Electrophile Approach M_Enolate->M_Electrophile Attack from less hindered face M_Product Major Diastereomer M_Electrophile->M_Product E_Enolate Chelated Enolate E_Electrophile Electrophile Approach E_Enolate->E_Electrophile Attack from less hindered face E_Product Major Diastereomer E_Electrophile->E_Product O_Enolate Chelated Enolate O_Electrophile Electrophile Approach O_Enolate->O_Electrophile Attack from less hindered face O_Product Major Diastereomer O_Electrophile->O_Product

Caption: Conceptual illustration of stereochemical control by the chiral auxiliaries.

In the case of (3R,6R)-6-Methylmorpholine-3-carboxylic acid, the chair-like conformation of the morpholine ring, coupled with the defined stereocenters, creates a highly organized and sterically demanding environment around the enolate, leading to the observed high diastereoselectivity.

Experimental Protocols

General Procedure for Diastereoselective Alkylation

Step 1: Acylation of the Chiral Auxiliary

To a solution of the chiral auxiliary (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in dichloromethane (DCM) at 0 °C is added propionyl chloride (1.2 eq) dropwise. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Step 2: Diastereoselective Alkylation

To a solution of the N-propionyl chiral auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added lithium diisopropylamide (LDA, 1.1 eq) dropwise. The solution is stirred at -78 °C for 30 minutes to form the enolate. Benzyl bromide (1.2 eq) is then added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, which is then purified by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

The method for cleaving the chiral auxiliary depends on the specific auxiliary used.

  • For (3R,6R)-6-Methylmorpholine-3-carboxylic acid derivative: The N-acyl derivative (1.0 eq) is dissolved in a mixture of THF and water (3:1). Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 12 hours. The reaction is then acidified with 1 M HCl and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • For Evans' Oxazolidinone derivative: The alkylated product (1.0 eq) is dissolved in a 3:1 mixture of THF and water. The solution is cooled to 0 °C, and 30% aqueous hydrogen peroxide (4.0 eq) is added, followed by lithium hydroxide (2.0 eq). The reaction is stirred vigorously at 0 °C for 4 hours. The reaction is quenched with an aqueous solution of sodium sulfite. The chiral auxiliary is extracted with ethyl acetate. The aqueous layer is acidified with 1 M HCl and the chiral carboxylic acid is extracted with ethyl acetate. The organic layer is dried over MgSO₄, concentrated, and purified as needed.

  • For Oppolzer's Sultam derivative: The N-acyl sultam (1.0 eq) is dissolved in a mixture of THF and water. Lithium hydroxide (4.0 eq) is added, and the mixture is heated to reflux for 6 hours. After cooling to room temperature, the mixture is diluted with water and the chiral auxiliary is extracted with ethyl acetate. The aqueous layer is acidified with concentrated HCl and the chiral carboxylic acid is extracted with ethyl acetate. The organic layer is dried and concentrated.

Conclusion

This comparative guide demonstrates that (3R,6R)-6-Methylmorpholine-3-carboxylic acid is a highly effective chiral scaffold, providing diastereoselectivity and yields comparable to the well-established Evans' and Oppolzer's auxiliaries in a benchmark alkylation reaction. The unique structural features of the chiral morpholine scaffold, combined with its promising performance, position it as a valuable new tool for asymmetric synthesis. Its application in a broader range of transformations and its potential advantages in terms of product purification and auxiliary recovery warrant further investigation. For researchers seeking novel and effective methods for stereocontrol, (3R,6R)-6-Methylmorpholine-3-carboxylic acid represents a compelling alternative to traditional chiral auxiliaries.

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acids. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]

  • Oppolzer, W.; Moretti, R.; Thomi, S. Asymmetric Enolate Alkylations Using a Crystalline, Chiral Toluene-2,α-sultam Auxiliary. Tetrahedron Lett.1989 , 30 (45), 6009–6010. [Link]

  • Evans Aldol Reaction. Chem-Station. [Link]

  • Oppolzer's Camphorsultam. Wikipedia. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Journal of Chemical Education. [Link]

  • CONTROLLING STEREOCHEMISTRY IN RADICAL ADDITION AND CYCLIZATION REACTIONS WITH OPPOLZER'S CAMPHOR SULTAM. LOCKSS. [Link]

Safety & Regulatory Compliance

Safety

(3R,6R)-6-Methylmorpholine-3-carboxylic acid proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of (3R,6R)-6-Methylmorpholine-3-carboxylic Acid In modern drug development, chiral heterocyclic building blocks like (3R,6R)-6-Methylmorpholine-3-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of (3R,6R)-6-Methylmorpholine-3-carboxylic Acid

In modern drug development, chiral heterocyclic building blocks like (3R,6R)-6-Methylmorpholine-3-carboxylic acid are indispensable. However, the very structural features that make this compound valuable—its nitrogen-containing morpholine ring and carboxylic acid moiety—also dictate strict operational and disposal protocols.

This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, step-by-step methodologies for managing spills and routing waste. By understanding the mechanistic causality behind these procedures, laboratories can ensure absolute compliance, protect personnel, and prevent environmental contamination.

Physicochemical Hazard Profile: The "Why" Behind the Protocol

To manage a chemical effectively, one must understand its intrinsic reactivity. (3R,6R)-6-Methylmorpholine-3-carboxylic acid is a solid organic compound that presents specific challenges:

  • Zwitterionic Reactivity: As an amino acid derivative, it can exist as a zwitterion. This amphoteric nature means it can interact unpredictably with both strong acids and bases, necessitating careful pH management in aqueous waste streams.

  • Combustion Byproducts: The morpholine heterocycle contains a secondary amine nitrogen. Upon combustion, this nitrogen rapidly oxidizes to form highly toxic nitrogen oxides (NOx)[1][2]. This is the primary mechanistic reason why standard open-air burning or lower-tier incineration is strictly prohibited.

  • Inhalation and Irritation Risks: The compound is classified as a skin and eye irritant, and a Specific Target Organ Toxicant (STOT SE 3) for respiratory irritation[1][2]. If the solid is aerosolized into dust, it poses a severe inhalation hazard.

Table 1: Physicochemical Hazards & Waste Compatibility

ParameterClassification / GuidanceMechanistic Rationale
GHS Hazard Skin Irrit. 2, Eye Irrit. 2, STOT SE 3The compound interacts with biological moisture, causing localized pH shifts and cellular irritation[2].
Combustion Products CO, CO₂, NOx, HCl (if salt)Oxidation of the nitrogen-containing morpholine ring yields toxic nitrogen oxides during thermal destruction[1].
Aqueous Waste pH 6.0 - 8.0 (Target)Zwitterionic buffering; extreme pH in mixed waste streams can trigger unwanted exothermic neutralizations.
Incompatible Materials Strong oxidizing agentsThe electron-rich morpholine nitrogen is highly susceptible to rapid, potentially exothermic oxidation[3].

Immediate Spill Response Methodology

A spill of (3R,6R)-6-Methylmorpholine-3-carboxylic acid must be managed to prevent dust aerosolization. The following protocol is designed as a self-validating system: each step contains a built-in check to ensure the procedure is working.

Step 1: Evacuation and Assessment

  • Action: Temporarily clear the immediate bench area. Assess whether the spill is a dry powder or dissolved in a solvent.

  • Causality: Prevents inadvertent tracking of the compound throughout the lab and limits respiratory exposure before PPE is donned.

Step 2: Don Appropriate PPE

  • Action: Equip nitrile gloves, wrap-around safety goggles, and an N95 or P100 particulate respirator[1].

  • Self-Validation: Ensure the respirator seal is tight by performing a negative pressure check before approaching the spill zone.

Step 3: Wet-Wipe Containment (Critical Step)

  • Action: Do not dry sweep or use compressed air. Apply a compatible solvent (e.g., water or a mild alcohol) to a disposable absorbent pad. Gently dab the solid material to collect it[1].

  • Causality: Dry sweeping generates airborne particulates, directly exposing the operator to STOT SE 3 inhalation hazards[1]. Moisture binds the powder to the pad via capillary action.

  • Self-Validation: Visually confirm that no dust plume is generated during the transfer. If any dust is visible, the pad is insufficiently damp.

Step 4: Collection and Decontamination

  • Action: Place all contaminated pads into a sealable high-density polyethylene (HDPE) container. Wash the spill surface thoroughly with soap and water[1][2].

  • Self-Validation: Wipe the cleaned area with a clean, dry tissue. The tissue should show no residual white powder or discoloration.

SpillResponse Start Spill Detected PPE Don PPE (N95, Nitrile) Start->PPE Assess Assess Volume & Dust Risk PPE->Assess Contain Wet-Wipe Containment (No Dry Sweeping) Assess->Contain Collect Transfer to HDPE Container Contain->Collect Decon Surface Decontamination Collect->Decon Log Log as Hazardous Waste Decon->Log

Workflow for safe containment and recovery of solid morpholine derivative spills.

Standard Operating Procedure (SOP) for Routine Disposal

Under no circumstances should (3R,6R)-6-Methylmorpholine-3-carboxylic acid be flushed down the drain or disposed of in standard municipal trash[1][3]. Environmental release must be strictly avoided[1].

Step 1: Solid Waste Segregation

  • Action: Collect all unused product, contaminated weighing boats, spatulas, and filter papers in a dedicated solid hazardous waste container[1].

  • Labeling: Label clearly as "Toxic Solid Waste - Contains Morpholine Derivatives."

Step 2: Aqueous Waste Management

  • Action: If the compound is dissolved in aqueous buffers, collect the solution in an approved aqueous waste carboy.

  • Self-Validation: Before sealing the carboy, verify the pH using indicator strips. The pH must be between 6.0 and 8.0 to prevent gas evolution or exothermic reactions with other laboratory waste.

Step 3: Organic Solvent Routing

  • Action: If the compound is utilized in organic synthesis (e.g., dissolved in dichloromethane or methanol), route the waste to the appropriate "Halogenated" or "Non-Halogenated" organic waste stream.

Step 4: Final Destruction via Incineration

  • Action: Transfer the sealed waste containers to a licensed professional waste disposal service[1][4].

  • Causality: The mandated method of destruction is a chemical incinerator equipped with an afterburner and a scrubber[1]. The afterburner ensures complete thermal breakdown of the organic framework, while the scrubber is chemically required to neutralize the acidic NOx gases generated by the morpholine nitrogen.

  • Self-Validation: Review your facility's waste manifest to ensure the designated third-party disposal facility explicitly possesses EPA-approved (or local equivalent) NOx scrubbing capabilities before signing off on the transfer.

DisposalRoute Source (3R,6R)-6-Methylmorpholine- 3-carboxylic acid Waste Solid Solid Residue & Contaminated PPE Source->Solid Aqueous Aqueous Solutions (Target pH 6-8) Source->Aqueous Organic Organic Solvent Mixtures Source->Organic Incineration High-Temp Incineration (with NOx Scrubber) Solid->Incineration AqueousWaste Aqueous Waste Stream (Do NOT flush) Aqueous->AqueousWaste NonHal Appropriate Organic Waste Stream Organic->NonHal AqueousWaste->Incineration Treatment NonHal->Incineration

Waste segregation and final destruction pathways for morpholine carboxylic acids.

References

  • Capot Chemical. "MSDS of Morpholine-3-carboxylic acid hydrochloride." Capotchem.cn.
  • AK Scientific, Inc. "Safety Data Sheet: 6-methylmorpholine-3-carboxylic acid." AKsci.com.
  • Carl Roth. "Safety Data Sheet: Morpholine." Carlroth.com.
  • Fisher Scientific. "SAFETY DATA SHEET: (R)-4-Boc-morpholine-3-carboxylic acid." Fishersci.com.

Sources

Handling

Personal protective equipment for handling (3R,6R)-6-Methylmorpholine-3-carboxylic acid

Comprehensive Safety, PPE, and Handling Protocol for (3R,6R)-6-Methylmorpholine-3-carboxylic acid As a Senior Application Scientist, it is critical to recognize that laboratory safety protocols are not arbitrary rules, b...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety, PPE, and Handling Protocol for (3R,6R)-6-Methylmorpholine-3-carboxylic acid

As a Senior Application Scientist, it is critical to recognize that laboratory safety protocols are not arbitrary rules, but logical, calculated responses to the specific physicochemical properties of a molecule. (3R,6R)-6-Methylmorpholine-3-carboxylic acid is a highly valuable chiral building block utilized extensively in pharmaceutical drug development and complex organic synthesis[1][2]. However, its structural features require strict handling procedures to prevent acute exposure.

This guide provides a self-validating system of operational controls, ensuring that researchers can handle this compound with absolute confidence and safety.

Mechanistic Hazard Profile & Risk Assessment

To effectively protect yourself, you must understand why this compound is hazardous. The molecule features a basic secondary amine within a morpholine ring, paired with a carboxylic acid moiety[2][3]. This creates an amphoteric molecule (zwitterion) that is highly soluble in physiological environments (such as sweat, tears, and mucous membranes)[3].

The morpholine ring confers moderate lipophilicity, allowing the compound to rapidly permeate biological membranes[4]. Once dissolved in physiological moisture, it causes localized pH disruptions that lead to cellular irritation and, in severe cases, protein denaturation[5]. Furthermore, the fine crystalline powder form presents a severe inhalation hazard; aerosolized particulates can quickly trigger rhinitis and airway inflammation[6][7].

Table 1: Quantitative & Qualitative Hazard Summary

Hazard CategoryGHS ClassificationMechanistic Causality
Oral Toxicity Acute Tox. 4 (H302)Rapid gastrointestinal absorption driven by the molecule's zwitterionic solubility profile[3].
Dermal Toxicity Acute Tox. 4 (H312)Morpholine ring lipophilicity facilitates rapid permeation through the stratum corneum[3][4].
Skin Irritation Skin Irrit. 2 (H315)Localized pH disruption and cellular irritation upon contact with skin moisture[5][6].
Eye Irritation Eye Irrit. 2A (H319)High affinity for corneal tissue; risk of corneal edema (glaucopsia) typical of cyclic amines[5][6].
Inhalation STOT SE 3 (H335)Aerosolized fine particulates interact directly with mucosal membranes, causing acute respiratory tract inflammation[6][7].

Personal Protective Equipment (PPE) Matrix

PPE selection must directly counteract the specific permeation and aerosolization risks of the compound[6][8]. Do not rely on generic lab attire.

  • Hand Protection (Double-Gloving Strategy):

    • Inner Glove: Standard Nitrile (0.11 mm thickness) for tactile sensitivity.

    • Outer Glove: Neoprene or heavy-duty Nitrile (≥0.3 mm thickness).

    • Causality: Morpholine derivatives and secondary amines can rapidly degrade thin latex or vinyl[4]. Neoprene offers superior chemical resistance to organic acids and cyclic amines, preventing dermal permeation.

  • Eye & Face Protection:

    • Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1 compliant) are mandatory[9].

    • Causality: Standard safety glasses with side shields do not create a seal. They offer zero protection against fine airborne dust or aerosolized zwitterionic solutions, which can cause severe, irreversible corneal irritation[5][7].

  • Respiratory Protection:

    • An N95 or P100 particulate respirator is required if handling the dry powder outside of a highly controlled containment system (e.g., a glove box)[6].

    • Causality: The compound's low molecular weight and fine crystalline structure make it highly susceptible to aerosolization during physical transfer[6].

  • Body Protection:

    • Flame-resistant (FR) lab coat with knit cuffs. Disposable Tyvek sleeves are highly recommended when reaching into deep enclosures to prevent accidental wrist exposure.

Experimental Workflow & Handling Protocol

The following step-by-step methodology ensures that exposure risks are mitigated at the source through engineering controls and procedural discipline.

Step 1: Pre-Operation Preparation

  • Verify that the chemical fume hood has a calibrated face velocity of 80-100 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases[10].

  • Line the weighing area with an anti-static disposable bench pad.

    • Causality: Static electricity causes the fine powder of (3R,6R)-6-Methylmorpholine-3-carboxylic acid to repel and disperse into the breathing zone. Anti-static surfaces ground this charge.

Step 2: Weighing and Transfer

  • Don all required PPE as outlined in the matrix above.

  • Use a grounded, anti-static micro-spatula.

  • Weigh the material directly into a pre-tared, sealable vial rather than an open weigh boat.

    • Causality: Sealing the vessel immediately after weighing traps any suspended dust, preventing aerosolization during transit from the balance to the reaction setup.

Step 3: Dissolution and Reaction Setup

  • Transfer the sealed vial to the reaction hood.

  • Add the solvent (e.g., DMF, DCM, or aqueous buffer) slowly down the side of the vial.

    • Causality: Rapid addition of solvent can generate localized heat of solvation or mechanically aerosolize un-dissolved particulates.

  • Keep the reaction vessel under an inert atmosphere (Nitrogen or Argon) if utilizing moisture-sensitive coupling reagents alongside the carboxylic acid.

Process Visualization

Handling_Workflow N1 1. Environmental Control Verify Fume Hood Face Velocity (80-100 fpm) N2 2. PPE Donning Double Gloves, Goggles, N95/P100, FR Lab Coat N1->N2 N3 3. Static Suppression Deploy Anti-Static Bench Pad & Spatula N2->N3 N4 4. Material Transfer Weigh (3R,6R)-6-Methylmorpholine-3-carboxylic acid into Sealable Vial N3->N4 N5 5. Dissolution Slow Solvent Addition to Prevent Aerosolization N4->N5 N6 6. Waste Segregation Neutralize Aqueous Waste & Store in Sealed Containers N5->N6

Fig 1: Risk mitigation and handling workflow for (3R,6R)-6-Methylmorpholine-3-carboxylic acid.

Spill Management & Disposal Plan

A rapid, systematic response to spills prevents secondary exposure and environmental contamination[11].

Solid Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Suppress: Do NOT dry sweep. Dry sweeping forces the compound into the air. Lightly mist the spilled powder with a compatible solvent (e.g., water or dilute ethanol) to suppress dust formation[11].

  • Collect: Use a damp, chemical-absorbent pad to wipe up the material.

  • Dispose: Place all contaminated wipes, bench pads, and outer gloves into a clearly labeled, sealable hazardous waste container.

Waste Segregation & Disposal: (3R,6R)-6-Methylmorpholine-3-carboxylic acid waste must be strictly segregated from strong oxidizers. Aqueous waste containing this compound should be adjusted to a neutral pH before being transferred to the appropriate aqueous organic waste stream[11]. Do not pour down the drain under any circumstances, as cyclic amines and their derivatives can exhibit significant aquatic toxicity and disrupt local water treatment biomes[12].

Sources

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